molecular formula C21H41ClO B1622131 Heneicosanoyl chloride CAS No. 77582-61-7

Heneicosanoyl chloride

Cat. No.: B1622131
CAS No.: 77582-61-7
M. Wt: 345.0 g/mol
InChI Key: MJVAHIFGHLKMKL-UHFFFAOYSA-N
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Description

Heneicosanoyl chloride is a useful research compound. Its molecular formula is C21H41ClO and its molecular weight is 345.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

henicosanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAHIFGHLKMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398846
Record name HENEICOSANOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77582-61-7
Record name HENEICOSANOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Heneicosanoyl Chloride from Heneicosanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heneicosanoyl chloride from heneicosanoic acid. This compound is a reactive acyl chloride derived from the C21 saturated fatty acid, heneicosanoic acid. Its synthesis is a fundamental step in the preparation of various derivatives, such as esters and amides, which are of interest in pharmaceutical and materials science research. This document details established experimental protocols, compares common chlorinating agents, and provides expected analytical data based on closely related long-chain fatty acyl chlorides.

Overview of Synthetic Strategies

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).

The general reaction is as follows:

R-COOH + Chlorinating Agent → R-COCl + Byproducts

For long-chain fatty acids like heneicosanoic acid, the choice of reagent and reaction conditions is crucial to ensure high yield and purity of the resulting acyl chloride.

Comparison of Common Chlorinating Agents

The selection of a chlorinating agent depends on factors such as reactivity, ease of purification, and safety considerations. The following table summarizes the key characteristics of the most frequently used reagents for the synthesis of long-chain fatty acyl chlorides.

Chlorinating AgentFormulaPhysical StateBoiling Point (°C)Key AdvantagesKey Disadvantages
Thionyl ChlorideSOCl₂Colorless liquid76Gaseous byproducts (SO₂ and HCl) are easily removed.[1][2]Can lead to side reactions if not used carefully.[3]
Oxalyl Chloride(COCl)₂Colorless liquid63-64Gaseous byproducts (CO, CO₂, and HCl) simplify purification.[4] Milder conditions can be used.More expensive than thionyl chloride. Toxic.
Phosphorus PentachloridePCl₅White solid160 (sublimes)Highly reactive, often giving good yields.[5]Solid byproduct (POCl₃) needs to be separated by distillation.[5] Corrosive solid.
Phosphorus TrichloridePCl₃Colorless liquid76Effective for many fatty acids.Byproduct (H₃PO₃) is a non-volatile liquid, requiring careful separation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using thionyl chloride and oxalyl chloride are provided below. These protocols are based on established procedures for long-chain fatty acids and are expected to be directly applicable to heneicosanoic acid.

Synthesis using Thionyl Chloride

This is a widely used method due to its efficiency and the convenient removal of byproducts.

Reaction Scheme:

C₂₀H₄₁COOH + SOCl₂ → C₂₀H₄₁COCl + SO₂ (g) + HCl (g)

Materials and Equipment:

  • Heneicosanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene (B28343), dichloromethane (B109758), or neat)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, place heneicosanoic acid (1 equivalent) into a dry round-bottom flask. The reaction can be run neat or in an anhydrous solvent like toluene.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature with stirring.[6]

  • Reaction: Heat the mixture to reflux (for reactions in a solvent) or to a moderate temperature (e.g., 60-70 °C for a neat reaction) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.[6] Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and the clean formation of gaseous byproducts.

Reaction Scheme:

C₂₀H₄₁COOH + (COCl)₂ --(DMF catalyst)--> C₂₀H₄₁COCl + CO (g) + CO₂ (g) + HCl (g)

Materials and Equipment:

  • Heneicosanoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a stirring bar and a gas outlet

  • Addition funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve heneicosanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxalyl Chloride: Add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the solution at 0 °C (ice bath).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases.

  • Work-up: Remove the solvent and any remaining volatile byproducts using a rotary evaporator. The crude product is often of high purity and can be used directly for subsequent reactions or further purified by vacuum distillation.

Quantitative Data

Fatty AcidChlorinating AgentMolar Ratio (Acid:Reagent)SolventTemperatureTimeYield (%)Purity (%)Reference
Behenic Acid (C22)Phosgene1 : 2Diethylformamide (catalyst)73 °C1 hr99.294 (IR)[7]
Oleic Acid (C18)Thionyl Chloride1 : ExcessNeatReflux~35 min addition97-99 (crude)-[8]
Isononanoic Acid (C9)Bis(trichloromethyl)carbonate3 : 1Organic Amine (catalyst)20-150 °C20-150 min>90>99 (GC)[9]

Based on these analogous reactions, the synthesis of this compound is expected to proceed in high yield, likely exceeding 90%.

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Property/TechniqueDescriptionExpected Result for this compound
Physical Appearance Visual inspection of the final product.Colorless to pale yellow liquid or low-melting solid.[10]
Melting Point Determination of the melting range.50-52 °C
Infrared (IR) Spectroscopy Identifies functional groups.A strong C=O stretching band is expected around 1800 cm⁻¹.[11] The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent.
¹H NMR Spectroscopy Provides information on the proton environment.A triplet corresponding to the α-methylene protons (adjacent to the COCl group) is expected to be shifted downfield compared to the starting acid.
¹³C NMR Spectroscopy Provides information on the carbon skeleton.The carbonyl carbon (C=O) signal is expected to be in the range of 170-175 ppm. The ¹³C NMR spectrum of the starting material, heneicosanoic acid, is available for comparison.[12]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the mass of this compound (C₂₁H₄₁ClO, MW: 345.03 g/mol ) should be observed.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general chemical transformation.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Heneicosanoic Acid setup Combine Reactants in Dry Glassware start->setup reagent Chlorinating Agent (e.g., SOCl2 or (COCl)2) reagent->setup solvent Anhydrous Solvent (e.g., Toluene or DCM) solvent->setup react Heat/Stir (e.g., Reflux or RT) setup->react monitor Monitor Reaction (Gas Evolution Ceases) react->monitor evaporation Remove Excess Reagent & Solvent (Rotovap) monitor->evaporation distillation Vacuum Distillation evaporation->distillation product Pure Heneicosanoyl Chloride distillation->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start Heneicosanoic Acid (R-COOH) intermediate Reactive Intermediate start->intermediate Activation reagent Chlorinating Agent (e.g., SOCl2) reagent->intermediate product This compound (R-COCl) intermediate->product Nucleophilic Acyl Substitution byproducts Gaseous Byproducts (e.g., SO2, HCl) intermediate->byproducts

Caption: General reaction pathway for the conversion of a carboxylic acid to an acyl chloride.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • These reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • The gaseous byproducts (HCl, SO₂, CO, CO₂) are toxic and corrosive. The reaction setup should include a gas outlet connected to a scrubber containing a basic solution (e.g., NaOH).

Conclusion

The synthesis of this compound from heneicosanoic acid is a straightforward process that can be achieved in high yields using standard laboratory techniques. Thionyl chloride and oxalyl chloride are the reagents of choice for this transformation, offering excellent reactivity and ease of purification. Careful attention to anhydrous conditions and safety protocols is essential for a successful and safe synthesis. The resulting this compound is a versatile intermediate for the development of novel molecules in the pharmaceutical and chemical industries.

References

Heneicosanoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl chloride, a long-chain acyl chloride, serves as a key reagent in organic synthesis for the introduction of the 21-carbon aliphatic chain. This technical guide provides a comprehensive overview of its chemical properties, applications in research and drug development, and detailed experimental protocols for its use in common organic transformations. Furthermore, this document explores the broader context of the biological significance of its parent fatty acid, heneicosanoic acid, and the signaling pathways associated with very-long-chain fatty acids.

Core Chemical and Physical Properties

This compound is the acyl chloride derivative of heneicosanoic acid. Its high reactivity makes it a valuable intermediate for the synthesis of a variety of esters and amides.

PropertyValueReference
CAS Number 77582-61-7
Molecular Formula C₂₁H₄₁ClO
Molecular Weight 345.0 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent

Applications in Organic Synthesis and Drug Development

This compound is primarily utilized as a chemical intermediate in organic synthesis. Its reactivity allows for the facile introduction of the heneicosanoyl group into various molecules. This is particularly relevant in the development of novel therapeutic agents and complex lipids.

The incorporation of long aliphatic chains can significantly alter the lipophilicity of a molecule, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While direct applications of this compound in marketed drugs are not prominent, the modification of bioactive scaffolds with long-chain fatty acyl groups is a strategy employed in drug discovery to enhance membrane permeability and target engagement.

Experimental Protocols

The following sections provide detailed, generalized methodologies for common reactions involving this compound. Researchers should adapt these protocols based on the specific substrate and desired scale.

General Esterification Protocol (Schotten-Baumann Conditions)

This protocol describes the synthesis of an ester from an alcohol and this compound.

Materials:

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.

  • Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. A precipitate (the amine hydrochloride salt) may form.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by flash column chromatography.

General Amidation Protocol

This protocol outlines the synthesis of an amide from a primary or secondary amine and this compound.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add the tertiary amine base (1.1-1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude amide by recrystallization or flash column chromatography.

Biological Context: Heneicosanoic Acid and Very-Long-Chain Fatty Acid Signaling

Heneicosanoic acid (C21:0) is a saturated very-long-chain fatty acid (VLCFA). While not one of the most abundant fatty acids, it is found in various natural sources, including human milk fat and as a constituent of phospholipids (B1166683) in articular cartilage boundary lubricants and red blood cell membranes.[1] VLCFAs play crucial roles in numerous biological processes.

Very-Long-Chain Fatty Acid Elongation Pathway

VLCFAs are synthesized in the endoplasmic reticulum from long-chain fatty acids (LCFAs) through a four-step elongation cycle.

VLCFA_Elongation cluster_ER Endoplasmic Reticulum LCFA_CoA Long-Chain Acyl-CoA (e.g., C18:0-CoA) KCS β-ketoacyl-CoA synthase (KCS) LCFA_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA + CO₂ KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR NADPH -> NADP⁺ Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD - H₂O Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR NADPH -> NADP⁺ VLCFA_CoA Very-Long-Chain Acyl-CoA (C(n+2)-CoA) ECR->VLCFA_CoA

VLCFA Elongation Cycle in the Endoplasmic Reticulum.
Role in Cellular Signaling

VLCFAs are integral components of complex lipids such as sphingolipids and glycerophospholipids, which are critical for maintaining the structure and function of cellular membranes.[2] Alterations in VLCFA metabolism have been linked to various physiological and pathological conditions. In plants, VLCFAs and their derivatives are involved in responses to pathogens.[3] In mammals, the malonyl-CoA/long-chain acyl-CoA pathway is implicated in the regulation of insulin (B600854) secretion.[4]

VLCFA_Signaling VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Sphingolipids Sphingolipids VLCFA->Sphingolipids Glycerophospholipids Glycerophospholipids VLCFA->Glycerophospholipids Membrane_Properties Membrane Structure & Fluidity Sphingolipids->Membrane_Properties Signaling_Molecules Lipid Signaling Molecules Sphingolipids->Signaling_Molecules Glycerophospholipids->Membrane_Properties Cellular_Processes Cellular Processes (e.g., Insulin Secretion, Stress Response) Membrane_Properties->Cellular_Processes Signaling_Molecules->Cellular_Processes

Simplified Overview of VLCFA Roles in Cellular Signaling.

Safety and Handling

This compound is a reactive and corrosive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to heneicosanoic acid and hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of lipid research and drug development. Understanding its chemical properties and having access to reliable experimental protocols is essential for its effective use. The biological importance of its parent fatty acid underscores the potential for creating novel bioactive compounds through its application in synthesis.

References

An In-depth Technical Guide to the Reactivity of Heneicosanoyl Chloride with Water and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl chloride (C₂₁H₄₁ClO) is a long-chain acyl chloride derived from heneicosanoic acid.[1] Its bifunctional nature, possessing a reactive acyl chloride head and a long, lipophilic C21 alkyl chain, makes it a valuable intermediate in the synthesis of complex lipids, surfactants, and other specialty chemicals relevant to the pharmaceutical and materials science industries. Understanding its reactivity with water and various nucleophiles is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its hydrolysis and reactions with common nucleophiles such as amines and alcohols. It details the underlying reaction mechanisms, presents available quantitative data, and provides exemplary experimental protocols.

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles. The general reaction mechanism is a nucleophilic addition-elimination process.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination R-COCl Heneicosanoyl Chloride Nu-H Nucleophile (e.g., H₂O, R'OH, R'NH₂) Intermediate Tetrahedral Intermediate Intermediate_2 Tetrahedral Intermediate Product Product (Carboxylic Acid, Ester, or Amide) HCl HCl

In this two-step mechanism, the nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the elimination of the chloride ion as a good leaving group. A final deprotonation step yields the final product.

Reaction with Water (Hydrolysis)

This compound reacts readily with water to form heneicosanoic acid and hydrochloric acid.[1] This reaction is typically vigorous and exothermic.

Reaction: C₂₀H₄₁COCl + H₂O → C₂₀H₄₁COOH + HCl

The long alkyl chain of this compound renders it insoluble in water. Therefore, the hydrolysis is an interfacial reaction, occurring at the boundary between the organic and aqueous phases. The rate of this reaction can be influenced by factors that affect the interfacial area, such as agitation and the presence of surfactants. Interestingly, studies on long-chain acyl chlorides, such as stearoyl chloride (C18), have shown that they can hydrolyze faster than shorter-chain acyl chlorides. This is attributed to the low solubility of the resulting long-chain carboxylic acid in the acyl chloride phase, which drives the reaction forward.

Quantitative Data on Hydrolysis
Acyl ChlorideReaction ConditionsObserved Rate/YieldReference
Stearoyl ChlorideToluene (B28343), reflux with thionyl chloride99% yield of stearoyl chloride (synthesis)[2]
General Acyl ChloridesReaction with waterVigorous reaction, qualitative observation[3]

Table 1: Reactivity data related to long-chain acyl chlorides.

Experimental Protocol: Monitoring Hydrolysis of this compound

This protocol describes a method to monitor the hydrolysis of this compound by titration of the produced hydrochloric acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice bath

  • Magnetic stirrer and stir bar

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).

  • In a flask, add a known volume of deionized water and a few drops of phenolphthalein.

  • Cool the flask in an ice bath and stir the water vigorously.

  • At time t=0, rapidly inject a known volume of the this compound solution into the stirring water.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a flask containing a known excess of the standardized NaOH solution.

  • Back-titrate the excess NaOH with a standardized hydrochloric acid (HCl) solution to determine the amount of NaOH consumed by the HCl produced during the hydrolysis.

  • Calculate the concentration of heneicosanoic acid formed at each time point to determine the reaction rate.

G Start Prepare this compound Solution in DCM ReactionSetup Mix Water and Indicator in Flask with Stirring Start->ReactionSetup Cooling Cool Flask in Ice Bath ReactionSetup->Cooling Initiation Inject Acyl Chloride Solution at t=0 Cooling->Initiation Sampling Withdraw Aliquots at Time Intervals Initiation->Sampling Quenching Quench Aliquot in Excess NaOH Sampling->Quenching Titration Back-titrate with Standard HCl Quenching->Titration Calculation Calculate Reaction Rate Titration->Calculation

Reaction with Nucleophiles

This compound is a versatile reagent for introducing the heneicosanoyl group onto various molecules through reactions with nucleophiles such as alcohols and amines.

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols produces esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct, which can otherwise lead to side reactions.

Reaction: C₂₀H₄₁COCl + R'OH → C₂₀H₄₁COOR' + HCl

The long alkyl chain can influence the choice of solvent to ensure the solubility of both the acyl chloride and the alcohol. Aprotic solvents like dichloromethane, chloroform, or toluene are commonly used.

Reaction with Amines (Amidation)

Primary and secondary amines react readily with this compound to form secondary and tertiary amides, respectively. Similar to esterification, a base is typically added to scavenge the HCl produced. Often, an excess of the amine reactant itself can serve as the base.

Reaction with a primary amine: C₂₀H₄₁COCl + R'NH₂ → C₂₀H₄₁CONHR' + R'NH₃⁺Cl⁻

Quantitative Data on Nucleophilic Reactions

Specific yield and rate data for this compound are scarce. The following table provides data for the closely related stearoyl chloride.

NucleophileReaction ConditionsProductYieldReference
GlycineInverse phase transfer catalysisN-Benzoylglycine (model reaction)-[4]
Various aminesThionyl chloride activation of carboxylic acidAmidesExcellent yields[5]
AnilinePhosphonitrilic chloride activationN-Phenylbenzamide (model reaction)Excellent yields[6]

Table 2: Yields for amidation reactions involving acyl chlorides.

Experimental Protocol: Synthesis of N-Octylheneicosanamide

This protocol details the synthesis of a secondary amide from this compound and a primary amine.

Materials:

  • This compound

  • Octylamine (B49996)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve octylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of this compound at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude N-octylheneicosanamide can be further purified by column chromatography or recrystallization.

G Start Dissolve this compound in Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Addition Add Amine Solution Dropwise at 0 °C Cooling->Addition AminePrep Prepare Solution of Octylamine and Triethylamine in Anhydrous DCM AminePrep->Addition Reaction Warm to RT and Stir (Monitor by TLC) Addition->Reaction Quench Quench with Water Reaction->Quench Workup Wash with NaHCO₃ and Brine Quench->Workup Drying Dry with MgSO₄ and Filter Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification

Conclusion

This compound is a highly reactive long-chain acyl chloride that readily undergoes nucleophilic acyl substitution reactions with water, alcohols, and amines. The long alkyl chain influences its physical properties, such as solubility, which in turn can affect reaction kinetics, particularly in heterogeneous systems like hydrolysis. While specific quantitative data for this compound remains limited, analogies to other long-chain acyl chlorides like stearoyl chloride provide valuable insights into its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis and study of this compound derivatives, which are of significant interest in various fields of chemical research and development. Careful control of reaction conditions, including temperature, solvent, and the use of a base to neutralize HCl, is essential for achieving high yields and purity of the desired products.

References

A Technical Guide to the Safe Handling and Use of Heneicosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Heneicosanoyl chloride, focusing on its safety data, handling precautions, and common experimental applications. Given the reactive and hazardous nature of acyl chlorides, this guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Adherence to rigorous safety protocols is paramount when working with this compound.

Chemical Identity and Physical Properties

This compound (CAS No. 77582-61-7) is the acyl chloride derivative of heneicosanoic acid, a 21-carbon saturated fatty acid.[1] Its chemical formula is C₂₁H₄₁ClO, and it possesses a long hydrophobic carbon chain, classifying it as a fatty acyl chloride.[1] Like other acyl chlorides, it is characterized by a pungent odor and high reactivity, particularly towards moisture.[1][2]

Table 1: Physical and Chemical Properties of this compound

Property Value Citation
CAS Number 77582-61-7 [1]
Chemical Formula C₂₁H₄₁ClO [1]
Molecular Weight 345.0 g/mol [1]
Appearance Colorless to pale yellow liquid [1]
Purity >99% (as specified by some suppliers) [1]
Boiling Point Data not available
Density Data not available
Flash Point Data not available

| Solubility | Reacts violently with water; soluble in organic solvents like chloroform (B151607) and diethyl ether.[2] |

Hazard Identification and Safety Precautions

This compound is a corrosive and reactive compound that poses significant health risks upon exposure.[1] While specific toxicological data for this long-chain acyl chloride is limited, the hazards are consistent with those of other well-documented acyl chlorides.[3] The primary routes of exposure are inhalation and skin contact.[3]

Table 2: GHS Hazard Classification (Based on Acyl Chloride Class)

Hazard Class Category Hazard Statement Citation
Skin Corrosion / Irritation 1B H314: Causes severe skin burns and eye damage. [4]
Serious Eye Damage 1 H318: Causes serious eye damage. [4]
Corrosive to Metals 1 H290: May be corrosive to metals. [5]
Acute Toxicity (Oral) 4 (Assumed) H302: Harmful if swallowed. [6]

| Flammable Liquids | 3 (Possible) | H226: Flammable liquid and vapor. (Flash point dependent) |[7] |

Handling Precautions

Due to its reactivity and corrosive nature, this compound must be handled with stringent safety measures:

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[6][7][8]

  • Moisture Control: The compound is highly sensitive to moisture and reacts with water to produce heneicosanoic acid and corrosive hydrogen chloride gas.[1][2][9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled with dry equipment.[7][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and explosion-proof equipment.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7] Ensure an eyewash station is immediately accessible.[7][11]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent all skin contact.[6][11]

    • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with a suitable cartridge for acid gases and organic vapors.[7][8]

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid

The following diagram outlines the workflow for responding to personal exposure.

G Diagram 1: First Aid Response Workflow for this compound Exposure cluster_start cluster_main cluster_end start Chemical Exposure Event decision Type of Exposure? start->decision skin Skin / Hair Contact decision->skin Skin eye Eye Contact decision->eye Eye inhalation Inhalation decision->inhalation Inhalation ingestion Ingestion decision->ingestion Ingestion skin_action1 IMMEDIATELY remove contaminated clothing. skin->skin_action1 eye_action1 IMMEDIATELY flush eyes with water for at least 15 min. eye->eye_action1 inhalation_action Move person to fresh air. Keep warm and rested. inhalation->inhalation_action ingestion_action1 Rinse mouth with water. ingestion->ingestion_action1 skin_action2 Flush with large amounts of water (Safety Shower) for at least 15 min. skin_action1->skin_action2 end_node Seek Immediate Medical Attention skin_action2->end_node eye_action2 Remove contact lenses if present and easy to do. Continue rinsing. eye_action1->eye_action2 eye_action2->end_node inhalation_action->end_node ingestion_action2 DO NOT induce vomiting. (Risk of perforation) ingestion_action1->ingestion_action2 ingestion_action2->end_node

Workflow for first aid response to this compound exposure.
Spill and Fire Procedures

  • Minor Spills: Remove all ignition sources.[6] Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials. Collect the residue into a labeled, sealed container for chemical waste disposal.[6]

  • Major Spills: Evacuate the area and move upwind.[6] Prevent the spill from entering drains or waterways.[6]

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand.[7][8] Alcohol-resistant foam may also be effective.[7]

    • Unsuitable Media: DO NOT USE WATER. The substance reacts violently with water, liberating toxic and corrosive gases.[8][9]

    • Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and phosgene.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

General Laboratory Handling Workflow

A systematic approach is essential for safely handling highly reactive reagents like this compound. The following workflow outlines the key steps for its use in a laboratory setting.

G Diagram 2: Laboratory Handling Workflow for Reactive Acyl Chlorides prep 1. Pre-Experiment Setup ppe 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep->ppe hood 3. Verify Fume Hood Operation ppe->hood storage 4. Retrieve from Inert Storage (e.g., desiccator or glovebox) hood->storage reaction 5. Reaction Execution storage->reaction measure 6. Measure Reagent (Dry Glassware) under inert atmosphere if possible reaction->measure perform 7. Perform Reaction (Slow addition, temperature control) measure->perform quench 8. Carefully Quench Reaction (e.g., add to a stirred, cold solution) perform->quench cleanup 9. Post-Reaction Cleanup quench->cleanup waste 10. Segregate & Dispose of Waste (Halogenated Organic Waste) cleanup->waste decon 11. Decontaminate Glassware & Surfaces waste->decon end 12. Remove PPE & Wash Hands decon->end

Generalized workflow for handling reactive acyl chlorides in a laboratory setting.

Reactivity and Experimental Protocols

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[12] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[12] The chloride ion is an excellent leaving group, which drives these reactions forward.[12]

Key Reactions

This compound can be used to synthesize a variety of other lipid derivatives. The diagram below illustrates its primary substitution pathways.

G Diagram 3: Nucleophilic Acyl Substitution Reactions cluster_nucleophiles Nucleophile cluster_products Product center This compound (R-COCl) acid Heneicosanoic Acid (R-COOH) center->acid Hydrolysis ester Ester (R-COOR') center->ester Esterification amide Amide (R-CONHR') center->amide Amidation anhydride Anhydride (R-CO-O-COR') center->anhydride Anhydride Synthesis h2o Water (H₂O) h2o->center alcohol Alcohol (R'-OH) alcohol->center amine Amine (R'-NH₂) amine->center carboxylate Carboxylate (R'-COO⁻) carboxylate->center

Nucleophilic acyl substitution reactions of this compound.
Protocol A: Generalized Synthesis of this compound

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids.[13] Thionyl chloride (SOCl₂) is a frequently used reagent because the byproducts (SO₂ and HCl) are gases, which simplifies purification.[14][15]

Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), add heneicosanoic acid to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~79 °C) and maintain for 1-3 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Final Product: The resulting this compound can be further purified by vacuum distillation if necessary. The product should be stored immediately under an inert atmosphere.

Protocol B: Generalized Synthesis of an Ester from this compound

This protocol describes a typical nucleophilic acyl substitution reaction to form a fatty acid ester, a common step in the synthesis of complex lipids or drug conjugates.

Methodology:

  • Setup: In a dry flask under an inert atmosphere, dissolve the desired alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents).[15] The base is added to neutralize the HCl byproduct.[15]

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Slowly add this compound (1.05 equivalents), typically dissolved in a small amount of the same anhydrous solvent, to the stirred alcohol solution via a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified using column chromatography.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] Protect from moisture and keep away from incompatible substances.[7][8] Storage under an inert atmosphere is highly recommended to maintain product quality.[7]

  • Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. This compound waste should be treated as hazardous halogenated organic waste. Do not dispose of it into drains or the environment.

References

A Technical Guide to High-Purity Heneicosanoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Heneicosanoyl chloride (C21H41ClO), a long-chain saturated acyl chloride, is a valuable reagent in organic synthesis, particularly for the acylation of various molecules to introduce a 21-carbon lipophilic tail. This technical guide provides an in-depth overview of its commercial availability, technical specifications, and key applications with detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%. Researchers should, however, always refer to the supplier's certificate of analysis (CoA) for lot-specific data. Key quality control parameters include purity, typically determined by Gas Chromatography (GC), and the content of residual starting material (Heneicosanoic acid) and other impurities.

SupplierPurityAvailable QuantitiesCAS Number
Shanghai Nianxing Industrial Co., Ltd99.0%Inquiry77582-61-7
Dayang Chem (Hangzhou) Co., Ltd.98.0%100g77582-61-7

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a detailed Certificate of Analysis.

Core Applications in Research and Development

This compound's primary utility lies in its ability to acylate nucleophiles such as alcohols, amines, and thiols, thereby attaching the C21 alkyl chain. This modification is particularly relevant in the following areas:

  • Lipid Synthesis: It serves as a key building block for the synthesis of complex lipids, including ceramides (B1148491) and other sphingolipids. Very-long-chain fatty acids (VLCFAs) are integral components of these lipids, which play crucial roles in cellular signaling and membrane structure.

  • Drug Delivery: The introduction of a long lipid chain can modify the pharmacokinetic properties of a drug molecule, potentially enhancing its membrane permeability, circulation time, or formulation in lipid-based drug delivery systems like nanoparticles.

  • Biomaterials Science: Acylation with this compound can be used to modify polymers and other materials to alter their surface properties, making them more hydrophobic or biocompatible.

Experimental Protocols

Protocol 1: General Synthesis of this compound from Heneicosanoic Acid

This protocol describes the conversion of Heneicosanoic acid to this compound using thionyl chloride, a common and effective method.

Materials:

  • Heneicosanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Rotary evaporator

  • Round-bottom flask with a reflux condenser and gas trap

Procedure:

  • In a clean, dry round-bottom flask, combine Heneicosanoic acid with a 2- to 3-fold molar excess of thionyl chloride.

  • The reaction can often be performed neat. If a solvent is required, a dry, inert solvent like dichloromethane (B109758) can be used.

  • Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize the acidic gases produced.

  • After the reaction is complete, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.

  • To ensure the complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate again. Repeat this co-evaporation step two to three times.

  • The resulting this compound, a clear to yellowish oil or low-melting solid, is typically of sufficient purity for subsequent reactions without further purification.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Synthesis of a Ceramide Analog via Acylation of a Sphingoid Base

This protocol provides a general method for the synthesis of a ceramide analog by reacting this compound with a sphingoid base. This is a fundamental reaction for creating synthetic ceramides for research in areas such as skin barrier function and cell signaling.

Materials:

  • This compound

  • Sphingoid base (e.g., sphingosine, dihydrosphingosine)

  • Dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica (B1680970) gel for column chromatography (for purification)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sphingoid base and a slight molar excess (1.1-1.2 equivalents) of the tertiary amine base in the dry solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent to the cooled solution of the sphingoid base with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by TLC until the starting sphingoid base is consumed.

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove the amine base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ceramide analog.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or chloroform) to yield the pure ceramide analog.

Protocol 3: Derivatization of this compound for GC-MS Analysis

Due to its high reactivity, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It must first be converted to a more stable and volatile derivative, such as a fatty acid methyl ester (FAME).

Materials:

  • This compound sample (1-5 mg)

  • Anhydrous methanol (1 mL)

  • Hexane (B92381) (1 mL)

  • 2 mL reaction vial

  • Vortex mixer and centrifuge

Procedure:

  • Accurately weigh the this compound sample into a clean, dry 2 mL reaction vial.

  • Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid and may not require a catalyst due to the high reactivity of the acyl chloride.

  • Cap the vial and vortex for 1 minute. To ensure complete reaction, the mixture can be gently heated at 50-60 °C for 10-15 minutes.

  • After cooling to room temperature, add 1 mL of hexane to the vial to extract the resulting methyl heneicosanoate.

  • Vortex vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper hexane layer containing the methyl heneicosanoate to a clean vial for GC-MS analysis.

Visualizing Key Processes

To better understand the experimental workflows and the biological context of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Heneicosanoic_acid Heneicosanoic Acid Reaction_vessel Reaction at Reflux Heneicosanoic_acid->Reaction_vessel Thionyl_chloride Thionyl Chloride Thionyl_chloride->Reaction_vessel Evaporation Rotary Evaporation Reaction_vessel->Evaporation Co_evaporation Co-evaporation with Toluene Evaporation->Co_evaporation Heneicosanoyl_chloride High-Purity This compound Co_evaporation->Heneicosanoyl_chloride

Caption: Workflow for the synthesis of this compound.

ceramide_synthesis_pathway cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_purification Purification cluster_final_product Final Product Heneicosanoyl_chloride This compound Acylation Acylation Reaction (Base Catalyzed) Heneicosanoyl_chloride->Acylation Sphingoid_base Sphingoid Base Sphingoid_base->Acylation Crude_ceramide Crude Ceramide Analog Acylation->Crude_ceramide Purification Column Chromatography Crude_ceramide->Purification Pure_ceramide Pure Ceramide Analog Purification->Pure_ceramide

Caption: General pathway for the synthesis of a ceramide analog.

vlcfa_signaling_context cluster_precursor Precursor cluster_synthesis Biosynthesis cluster_products Products & Downstream Effectors cluster_cellular_functions Cellular Functions Heneicosanoyl_CoA Heneicosanoyl-CoA (activated form of C21:0) Ceramide_Synthase Ceramide Synthase Heneicosanoyl_CoA->Ceramide_Synthase Ceramides Very-Long-Chain Ceramides (C21) Ceramide_Synthase->Ceramides Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin Glucosylceramide Glucosylceramide Ceramides->Glucosylceramide Cell_Signaling Cell Signaling (e.g., Apoptosis, Stress Response) Ceramides->Cell_Signaling Membrane_Structure Membrane Structure & Fluidity Sphingomyelin->Membrane_Structure Glucosylceramide->Membrane_Structure

Caption: Biological role of C21 fatty acids in ceramide synthesis.

Unlocking New Frontiers: A Technical Guide to Potential Research Areas Involving Heneicosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl chloride (C21H41ClO), the acyl chloride derivative of the 21-carbon saturated fatty acid, heneicosanoic acid, represents a versatile and largely untapped chemical tool for innovative research in lipidomics, cell biology, and materials science. Its long hydrophobic chain and reactive acyl chloride group offer unique opportunities for the synthesis of novel lipids, the development of targeted drug delivery systems, and the exploration of cellular signaling pathways. This technical guide outlines key potential research areas, provides detailed experimental protocols, and presents a framework for the investigation of this promising molecule.

Introduction: The Significance of Very-Long-Chain Fatty Acyl Chlorides

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their derivatives are integral components of cellular membranes and play critical roles in various biological processes, including signal transduction and the formation of protective barriers. Heneicosanoic acid, a 21-carbon fatty acid, falls into the category of odd-chain fatty acids, which have been associated with various physiological effects. The conversion of heneicosanoic acid to its highly reactive acyl chloride derivative, this compound, opens up a myriad of possibilities for its use as a synthetic precursor and a molecular probe.[1][2][3][4] Its reactivity allows for the facile attachment of the 21-carbon acyl chain to a wide range of molecules, including alcohols, amines, and thiols, enabling the creation of novel esters, amides, and thioesters.[5]

Potential Research Areas

The unique properties of this compound position it as a valuable tool in several cutting-edge research domains.

Synthesis of Novel Bioactive Lipids and Lipid-Based Drug Delivery Systems

This compound can serve as a key building block for the synthesis of a diverse array of novel lipids with tailored properties. By reacting it with various polar head groups, researchers can generate new phospholipids, sphingolipids, and glycolipids. These synthetic lipids can be designed to modulate membrane fluidity, influence the formation of lipid rafts, or act as signaling molecules themselves.

Furthermore, the long C21 chain can be exploited for the development of liposomes and other lipid nanoparticles for targeted drug delivery. The unique length of the acyl chain may impart distinct stability and release characteristics to these delivery vehicles.

Key Research Questions:

  • How does the incorporation of a 21-carbon acyl chain affect the physicochemical properties of liposomes (e.g., stability, drug loading capacity, and release kinetics)?

  • Can novel heneicosanoyl-containing lipids modulate the activity of membrane-bound proteins or signaling pathways?

  • Can heneicosanoyl-modified lipids enhance the delivery of hydrophobic drugs to specific cellular compartments?

Probing Protein Acylation and Cellular Signaling

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. This compound can be utilized as a chemical probe to study this process. By introducing a "clickable" handle or a reporter tag onto the heneicosanoyl backbone, researchers can identify and characterize proteins that are acylated with this specific fatty acid.

This approach can shed light on the substrate specificity of acyltransferases and the functional consequences of odd-chain fatty acid acylation. Understanding these processes could reveal new regulatory mechanisms in cellular signaling and metabolism.

Key Research Questions:

  • Which proteins are endogenously acylated with heneicosanoic acid?

  • Does acylation with a C21 fatty acid alter the subcellular localization or protein-protein interactions of target proteins?

  • Can heneicosanoyl-modified peptides be used to develop inhibitors or modulators of deacylating enzymes?

Development of Novel Biomaterials and Surfactants

The amphipathic nature of derivatives synthesized from this compound makes them attractive candidates for the development of new biomaterials and surfactants. Heneicosanoyl-based polymers could be designed for applications in tissue engineering, while novel surfactants could find use in cosmetics and pharmaceutical formulations. The odd-numbered carbon chain may lead to unique packing properties and self-assembly behaviors.

Key Research Questions:

  • What are the self-assembly properties of heneicosanoyl-based surfactants in aqueous solutions?

  • Can heneicosanoyl-modified polymers form biocompatible scaffolds for cell culture and tissue regeneration?

  • Do heneicosanoyl-based materials exhibit unique interfacial properties compared to their even-chained counterparts?

Data Presentation: Properties of this compound

PropertyValueReference
Chemical Formula C21H41ClON/A
Molecular Weight 357.0 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Odor PungentN/A
Reactivity Highly reactive with nucleophiles (e.g., water, alcohols, amines)N/A

Experimental Protocols

Synthesis of this compound from Heneicosanoic Acid

This protocol describes the conversion of heneicosanoic acid to this compound using thionyl chloride.

Materials:

  • Heneicosanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (B109758) (DCM) or toluene (B28343)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add heneicosanoic acid (1 equivalent).

  • Add dry DCM or toluene to dissolve the fatty acid.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 40-50°C) for 2-4 hours. Monitor the reaction by observing the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual SOCl₂, co-evaporate with dry toluene two to three times.

  • The resulting this compound should be a clear, yellowish oil and can typically be used in the next step without further purification.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it produces HCl gas. Thionyl chloride is corrosive and should be handled with care.

General Protocol for the Synthesis of a Heneicosanoyl Ester

This protocol outlines the esterification of an alcohol with this compound.

Materials:

  • Alcohol of interest

  • This compound

  • Dry, non-protic solvent (e.g., dichloromethane, THF)

  • Non-nucleophilic base (e.g., triethylamine, pyridine)

  • Stir plate and magnetic stir bar

  • Standard work-up reagents (e.g., water, brine, drying agent like Na₂SO₄)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the chosen dry solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for Protein Labeling with a Heneicosanoyl-based Probe

This protocol provides a general framework for labeling proteins with a hypothetical heneicosanoyl-based probe containing a terminal alkyne for click chemistry.

Materials:

  • Purified protein of interest in a suitable buffer (non-amine based, e.g., HEPES)

  • Heneicosanoyl-alkyne probe (synthesized separately)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Click chemistry reagents (e.g., fluorescent azide, copper(I) catalyst, ligand)

  • Desalting column or dialysis membrane

  • SDS-PAGE and in-gel fluorescence imaging system

Procedure:

  • Prepare a stock solution of the heneicosanoyl-alkyne probe in DMSO.

  • Add the probe to the protein solution at a desired molar excess. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Remove the unreacted probe using a desalting column or dialysis.

  • Perform a click reaction by adding the fluorescent azide, copper(I) catalyst, and ligand to the labeled protein.

  • Incubate the click reaction mixture as per the manufacturer's instructions.

  • Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.

  • Further analysis can be performed using mass spectrometry to identify the site(s) of modification.[6]

Visualization of Potential Research Workflows and Pathways

Synthesis and Application of Heneicosanoyl-Lipids

Synthesis_and_Application Heneicosanoic_Acid Heneicosanoic Acid Heneicosanoyl_Chloride This compound Heneicosanoic_Acid->Heneicosanoyl_Chloride SOCl₂ Novel_Lipid Novel Heneicosanoyl-Lipid Heneicosanoyl_Chloride->Novel_Lipid Esterification/ Amidation Polar_Head_Group Polar Head Group (e.g., Choline, Serine) Polar_Head_Group->Novel_Lipid Liposome_Formation Liposome Formulation Novel_Lipid->Liposome_Formation Drug_Encapsulation Drug Encapsulation Liposome_Formation->Drug_Encapsulation In_Vitro_Studies In Vitro Cell Studies Drug_Encapsulation->In_Vitro_Studies In_Vivo_Studies In Vivo Animal Models In_Vitro_Studies->In_Vivo_Studies

Caption: Workflow for the synthesis of novel lipids and their application in drug delivery.

Probing Protein Acylation with a Heneicosanoyl-based Probe

Protein_Acylation_Probe Heneicosanoyl_Probe Heneicosanoyl-Alkyne Probe Labeling Protein Labeling Heneicosanoyl_Probe->Labeling Cell_Lysate Cell Lysate or Purified Protein Cell_Lysate->Labeling Click_Chemistry Click Chemistry with Fluorescent Azide Labeling->Click_Chemistry Labeled_Protein Fluorescently Labeled Protein Click_Chemistry->Labeled_Protein SDS_PAGE SDS-PAGE Analysis Labeled_Protein->SDS_PAGE Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Labeled_Protein->Mass_Spectrometry Identification Identification of Acylated Proteins and Sites Mass_Spectrometry->Identification

Caption: Experimental workflow for identifying protein acylation using a chemical probe.

Conclusion

This compound is a promising yet underutilized chemical reagent with significant potential to advance our understanding of lipid biology and to drive innovation in drug delivery and materials science. The research areas and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the multifaceted applications of this unique very-long-chain fatty acyl chloride. By leveraging its reactivity and distinct chain length, the scientific community can unlock new avenues for discovery and development.

References

Heneicosanoyl Chloride: A Technical Guide to its Role as a Lipid Synthesis Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl chloride (C₂₁H₄₁ClO) is the acyl chloride derivative of heneicosanoic acid, a 21-carbon saturated very-long-chain fatty acid (VLCFA). Its high reactivity makes it a valuable precursor for the synthesis of a diverse range of complex lipids. This technical guide provides an in-depth overview of this compound's chemical properties, detailed experimental protocols for its synthesis and use in generating lipid species, and an exploration of the biological significance of VLCFA-containing lipids, particularly in the context of cellular signaling.

Chemical Properties and Handling

This compound is a reactive, colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Due to its reactivity, particularly with water, it must be handled under anhydrous conditions to prevent hydrolysis back to heneicosanoic acid and hydrochloric acid.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundHeneicosanoic Acid
CAS Number 77582-61-72363-71-5
Molecular Formula C₂₁H₄₁ClOC₂₁H₄₂O₂
Molecular Weight 344.99 g/mol 326.57 g/mol
Appearance Colorless to pale yellow liquidWhite solid
Odor PungentOdorless

Safety and Handling:

This compound is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware and solvents must be scrupulously dried to prevent decomposition of the acyl chloride.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of representative lipid classes.

Synthesis of this compound from Heneicosanoic Acid

This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

  • Heneicosanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add heneicosanoic acid (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane or toluene to dissolve the fatty acid.

  • Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM or 110°C for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate with anhydrous toluene two to three times. The resulting crude this compound, a pale yellow oil, is typically used in the next step without further purification.

Synthesis of a Heneicosanoyl-Containing Glycerolipid: 1,2,3-Triheneicosanoyl-glycerol

This protocol describes the esterification of glycerol (B35011) with this compound.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve glycerol (1 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (3.3 equivalents) to the solution.

  • Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (3.1 equivalents) in anhydrous DCM to the stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting triacylglycerol by column chromatography on silica gel.

Synthesis of a Heneicosanoyl-Containing Ceramide

This protocol outlines the N-acylation of a sphingoid base with this compound.

Materials:

  • This compound

  • Sphingosine (B13886) or other long-chain base

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sphingoid base (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting ceramide by column chromatography on silica gel.

Characterization of Heneicosanoyl-Derived Lipids

Thorough characterization is essential to confirm the structure and purity of the synthesized lipids.

Table 2: Analytical Techniques for Lipid Characterization

TechniquePurpose
¹H NMR Spectroscopy Confirms the presence of characteristic protons of the heneicosanoyl chain (terminal methyl, methylene (B1212753) chain, α-methylene to the carbonyl), the lipid backbone (e.g., glycerol or sphingosine protons), and any headgroup moieties. Integration of peak areas provides information on the relative number of protons.
¹³C NMR Spectroscopy Provides detailed information on the carbon skeleton, including the carbonyl carbon of the acyl chain and carbons of the lipid backbone.
Mass Spectrometry (ESI-MS, GC-MS) Determines the molecular weight of the synthesized lipid. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. For ceramides (B1148491), characteristic fragments corresponding to the long-chain base and the fatty acyl chain are observed.[2]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the ester carbonyl (~1740 cm⁻¹) in glycerolipids or the amide carbonyl (~1640 cm⁻¹) and N-H bond (~3300 cm⁻¹) in ceramides.

Expected NMR Data for Heneicosanoic Acid (Reference):

  • ¹H NMR (CDCl₃): δ 2.34 (t, 2H, -CH₂-COOH), 1.63 (quint, 2H, -CH₂-CH₂-COOH), 1.25 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 180.1, 34.1, 31.9, 29.7 (multiple signals), 29.4, 29.3, 29.1, 24.7, 22.7, 14.1.

Biological Significance and Signaling Pathways

Very-long-chain fatty acids are crucial components of several classes of lipids with important biological functions, particularly in the formation of cellular membranes and in signaling pathways.

Role in Sphingolipid Biosynthesis

VLCFAs are key components of sphingolipids, such as ceramides and sphingomyelin, which are integral to the structure and function of the plasma membrane. The length of the fatty acyl chain in ceramides influences the biophysical properties of membranes and can modulate the activity of membrane-associated proteins.

The de novo synthesis of ceramides is a fundamental cellular process.

sphingolipid_synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Serine Palmitoyl- transferase (SPT) Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Heneicosanoyl_CoA Heneicosanoyl-CoA Heneicosanoyl_CoA->Dihydroceramide Heneicosanoyl_Chloride This compound Heneicosanoyl_Chloride->Heneicosanoyl_CoA Cellular Thioesters (in vitro synthesis) Heneicosanoic_Acid Heneicosanoic Acid Heneicosanoic_Acid->Heneicosanoyl_CoA Acyl-CoA Synthetase Heneicosanoic_Acid->Heneicosanoyl_Chloride SOCl₂ plant_defense_signaling cluster_synthesis VLCFA & Sphingolipid Synthesis cluster_membrane Plasma Membrane VLCFA VLCFAs (e.g., Heneicosanoic Acid) Sphingolipids VLCFA-containing Sphingolipids VLCFA->Sphingolipids Cuticle Cuticle Formation (Physical Barrier) VLCFA->Cuticle Microdomains Membrane Microdomain Organization Sphingolipids->Microdomains Signaling_Proteins Signaling Proteins Microdomains->Signaling_Proteins PCD Programmed Cell Death (Hypersensitive Response) Signaling_Proteins->PCD Pathogen Pathogen Attack Pathogen->VLCFA Induces Pathogen->Sphingolipids Induces Defense Plant Defense Cuticle->Defense PCD->Defense

References

Methodological & Application

Application Note & Protocol: Heneicosanoyl Chloride Mediated Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esterification is a fundamental reaction in organic synthesis, crucial for creating a wide array of functional molecules, including active pharmaceutical ingredients, prodrugs, and various chemical intermediates. The use of acyl chlorides, such as Heneicosanoyl chloride, offers a highly efficient and irreversible method for the synthesis of esters from alcohols and phenols.[1][2][3] this compound (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride derived from heneicosanoic acid.[4] Its long aliphatic chain makes it a valuable reagent for introducing lipophilicity into molecules, a key strategy in drug development for modifying properties like cell membrane permeability and pharmacokinetic profiles.

This protocol details a general procedure for the esterification of an alcohol using this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.[5] A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][6] Due to the high reactivity of this compound with water, the reaction must be conducted under anhydrous conditions.[1]

Physicochemical Data

A summary of the quantitative data for the key components in this protocol is provided below. "Product" refers to a generic Heneicosanoyl ester of a simple alcohol like methanol (B129727) for illustrative purposes.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₂₁H₄₁ClO345.01229 - 2300.879
Pyridine (Base)C₅H₅N79.101150.982
Dichloromethane (B109758) (Solvent)CH₂Cl₂84.9339.61.326
Methyl Heneicosanoate (Example Product)C₂₂H₄₄O₂340.59N/AN/A

Note: Data sourced from various chemical suppliers and databases.[7][8] Boiling point for this compound is at reduced pressure.

Experimental Protocol

This section outlines the detailed methodology for the esterification of a generic alcohol (R-OH) with this compound.

2.1 Materials & Equipment:

  • Reagents:

    • This compound (≥98%)

    • Alcohol (R-OH, substrate)

    • Anhydrous Pyridine or Triethylamine (base)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)[6]

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Condenser (if heating is required)

    • Nitrogen or Argon gas inlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (dried in an oven before use)[1]

    • Magnetic stirrer

2.2 Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a separate flask containing anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring alcohol solution over 15-30 minutes. The reaction is exothermic.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath again. Slowly add deionized water to quench any unreacted this compound.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove the pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Safety & Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10] All manipulations should be performed inside a certified chemical fume hood.[11]

  • Moisture Sensitivity: this compound reacts vigorously with water (including atmospheric moisture) to produce corrosive HCl gas.[1][4] It is critical to use oven-dried glassware and anhydrous solvents.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Inhalation/Contact: Avoid inhaling vapors, which are lachrymatory (irritating to the eyes).[1] Avoid all contact with skin and eyes, as the compound can cause severe burns.[7][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual acyl chloride carefully before disposal.

Diagrams & Workflows

4.1 Experimental Workflow

The following diagram illustrates the sequential steps of the this compound mediated esterification protocol.

G A Setup (Dry Glassware, Inert Atmosphere) B Reagent Addition (Alcohol, Base, Solvent) A->B C Cool to 0 °C B->C D Dropwise Addition of this compound C->D E Reaction (Warm to RT, Stir) D->E F Quenching (Add Water) E->F G Extraction & Washing (HCl, NaHCO₃, Brine) F->G H Drying & Concentration (MgSO₄, Rotovap) G->H I Purification (Column Chromatography) H->I J Final Product (Heneicosanoyl Ester) I->J

Figure 1. General experimental workflow for esterification.

4.2 Simplified Reaction Mechanism

This diagram outlines the key steps in the nucleophilic acyl substitution reaction between an alcohol and this compound in the presence of a base (Pyridine).

G reactant reactant intermediate intermediate product product base base sub_alc Alcohol (R-OH) intermed Tetrahedral Intermediate sub_alc->intermed Nucleophilic Attack sub_acyl This compound (R'-COCl) sub_acyl->intermed prod_ester Ester Product (R'-COOR) intermed->prod_ester Elimination of Cl⁻ prod_hcl HCl prod_salt Pyridinium Chloride prod_hcl->prod_salt base_pyr Pyridine (Base) base_pyr->prod_salt Neutralization

Figure 2. Simplified nucleophilic substitution mechanism.

References

Synthesis of Amides Using Heneicosanoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Amides are prevalent structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. Heneicosanoyl chloride, a long-chain fatty acyl chloride, serves as a valuable building block for the introduction of a 21-carbon lipophilic tail into molecules. This lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing membrane permeability and modulating protein-ligand interactions.

This document provides detailed protocols for the synthesis of N-alkyl and N-aryl amides using this compound via the Schotten-Baumann reaction. The methodologies outlined are suitable for a range of primary and secondary amine substrates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of representative N-alkyl and N-aryl heneicosanamides. These are based on general protocols for long-chain fatty acyl chlorides and may require optimization for specific substrates.

Table 1: Synthesis of N-Alkyl Heneicosanamides

Amine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Octadecylamine (B50001)Triethylamine (B128534)Dichloromethane (B109758)4 - 60 to RT85 - 95
BenzylaminePyridine (B92270)Tetrahydrofuran3 - 50 to RT80 - 90
IsopropylamineNaOH (aq)Dichloromethane2 - 40 to RT75 - 85

Table 2: Synthesis of N-Aryl Heneicosanamides

Amine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Aniline (B41778)TriethylamineDichloromethane6 - 80 to RT70 - 80
4-MethoxyanilinePyridineTetrahydrofuran5 - 70 to RT75 - 85
4-NitroanilineTriethylamineDichloromethane8 - 12RT60 - 70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl Heneicosanamides

This protocol describes the synthesis of N-octadecylheneicosanamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • Octadecylamine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octadecylamine (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-octadecylheneicosanamide.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for the Synthesis of N-Aryl Heneicosanamides

This protocol describes the synthesis of N-phenylheneicosanamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous THF.

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the N-phenylheneicosanamide using appropriate analytical techniques (NMR, MS, IR).

Mandatory Visualizations

Diagram 1: General Workflow for Amide Synthesis

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Amine Solution Dissolve Amine (1.0 eq) and Base (1.2-1.5 eq) in Anhydrous Solvent Acyl_Chloride_Addition Add this compound (1.0 eq) in Anhydrous Solvent at 0 °C Amine Solution->Acyl_Chloride_Addition Cool to 0 °C Stirring Stir at Room Temperature (monitor by TLC) Acyl_Chloride_Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Acid, Base, and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography or Recrystallization Dry_Concentrate->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: General experimental workflow for the synthesis of amides from this compound.

Diagram 2: Logical Relationship in Schotten-Baumann Reaction

G cluster_reactants Reactants cluster_products Products Acyl_Chloride This compound (Electrophile) Amide N-Substituted Heneicosanamide Acyl_Chloride->Amide Amine Primary/Secondary Amine (Nucleophile) Amine->Amide Base Base (e.g., Et3N, Pyridine) (HCl Scavenger) Salt Ammonium Salt Base->Salt

Caption: Key components and products in the Schotten-Baumann synthesis of heneicosanamides.

Application of Heneicosanoyl Chloride in the Synthesis of C21 Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. When this backbone is linked to a fatty acid via an amide bond, the resulting molecule is a ceramide. Ceramides (B1148491) are central molecules in sphingolipid metabolism and serve as precursors for more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. Beyond their structural role in cellular membranes, ceramides and their metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis.

The length of the fatty acid chain in ceramides can vary, leading to a diverse array of ceramide species with distinct biological functions. Very-long-chain ceramides (VLC-Cers), typically containing acyl chains of 20 carbons or more, are of particular interest due to their unique roles in various physiological and pathological processes. Heneicosanoyl chloride, a C21 acyl chloride, serves as a key reagent for the synthesis of C21-ceramides, enabling researchers to investigate the specific functions of this particular ceramide species. The introduction of a C21 acyl chain can influence the biophysical properties of membranes and modulate specific protein-lipid interactions, thereby affecting downstream signaling events.

The synthesis of C21-ceramides using this compound allows for the production of standards for analytical studies, probes for biochemical assays, and the exploration of therapeutic agents targeting sphingolipid metabolism. Understanding the role of specific ceramide species is crucial for developing novel therapeutic strategies for diseases associated with dysregulated sphingolipid metabolism, such as certain cancers, metabolic disorders, and neurodegenerative diseases.

General Synthesis Strategy

The synthesis of C21-ceramide from this compound typically involves the N-acylation of a sphingoid base, such as sphingosine (B13886) or sphinganine (B43673) (dihydrosphingosine). This reaction forms an amide bond between the amino group of the sphingoid base and the carbonyl group of this compound. The reaction is generally carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: Synthesis of C21-Ceramide (N-Heneicosanoyl-sphingosine)

This protocol describes a general method for the N-acylation of sphingosine with this compound.

Materials:

  • Sphingosine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (B128534) (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform (B151607)/Methanol (B129727) or Hexane/Ethyl Acetate (B1210297) gradients)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of Reactants:

    • Dissolve sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.5-2 equivalents) to the solution and stir at room temperature.

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Acylation Reaction:

    • Cool the sphingosine solution to 0 °C using an ice bath.

    • Add the this compound solution dropwise to the stirred sphingosine solution over a period of 15-30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material on a TLC plate. Develop the plate in an appropriate solvent system (e.g., chloroform/methanol 9:1 v/v). Visualize the spots using a suitable stain (e.g., phosphomolybdic acid or iodine). The reaction is complete when the sphingosine spot has disappeared.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to isolate the pure C21-ceramide.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

  • Characterization:

    • Characterize the purified C21-ceramide using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

Table 1: Hypothetical Quantitative Data for C21-Ceramide Synthesis

ParameterValueMethod of Determination
Starting Materials
Sphingosine100 mg-
This compound115 mg-
Reaction Conditions
SolventAnhydrous Dichloromethane-
BaseTriethylamine-
Reaction Time3 hoursTLC
Temperature0 °C to Room Temperature-
Product
Product NameN-Heneicosanoyl-sphingosine (C21-Ceramide)-
Theoretical Yield195 mgCalculation
Actual Yield136.5 mgGravimetric
Yield (%) 70% (Actual Yield / Theoretical Yield) * 100
Purity >98%HPLC, NMR

Note: The data presented in this table is hypothetical and serves as an example based on typical yields for similar reactions. Actual results may vary depending on specific experimental conditions.

Visualization of Workflow and Signaling Pathways

G Experimental Workflow for C21-Ceramide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dissolve Sphingosine and Triethylamine in DCM reaction N-Acylation at 0°C to RT prep_reagents->reaction prep_acyl Dissolve Heneicosanoyl Chloride in DCM prep_acyl->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete wash Aqueous Wash quench->wash dry Dry & Concentrate wash->dry purify Silica Gel Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of C21-Ceramide.

Sphingolipid_Signaling SPT: Serine Palmitoyltransferase 3-KSR: 3-Ketosphinganine Reductase CerS: Ceramide Synthase DEGS: Dihydroceramide Desaturase SMS: Sphingomyelin Synthase GCS: Glucosylceramide Synthase cluster_synthesis De Novo Synthesis (ER) cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA ketosphinganine 3-Ketosphinganine serine->ketosphinganine SPT sphinganine Sphinganine (Dihydrosphingosine) ketosphinganine->sphinganine 3-KSR dh_ceramide Dihydroceramide sphinganine->dh_ceramide CerS ceramide Ceramide dh_ceramide->ceramide DEGS sm Sphingomyelin ceramide->sm SMS gc Glucosylceramide ceramide->gc GCS apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle senescence Senescence ceramide->senescence inflammation Inflammation ceramide->inflammation sphingosine Sphingosine ceramide->sphingosine Ceramidase complex_sl Complex Sphingolipids complex_sl->ceramide Sphingomyelinase, Glucosylceramidase sphingosine->ceramide CerS

Caption: Overview of sphingolipid biosynthesis and signaling.

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using GC-MS with Heneicosanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of fatty acids (FAs) is critical in various fields, including metabolic research, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid profiling due to its high resolution and sensitivity. However, the direct analysis of free fatty acids by GC is challenging due to their low volatility and polar nature, which can lead to poor chromatographic peak shapes and inaccurate quantification.[1] To overcome these limitations, a derivatization step is necessary to convert the FAs into more volatile and less polar derivatives.[1] The most common method is the conversion of fatty acids into fatty acid methyl esters (FAMEs) through esterification.[1]

Accurate quantification of fatty acids in complex biological samples can be challenging due to potential analyte loss during sample preparation steps such as extraction and derivatization.[2][3] To correct for these variations, an internal standard (IS) is typically added to the sample at the beginning of the workflow. For fatty acid analysis, an odd-chain fatty acid that is not naturally present in the sample, such as heneicosanoic acid (C21:0), is an ideal internal standard.

This application note provides a detailed protocol for the extraction, derivatization (methylation), and quantitative analysis of fatty acids from biological samples by GC-MS, utilizing heneicosanoic acid as an internal standard.

Principle

The overall workflow involves the extraction of total lipids from a biological matrix, followed by the saponification of esterified fatty acids and subsequent methylation of all free fatty acids to FAMEs. Heneicosanoic acid is introduced as an internal standard at the initial stage to ensure accurate quantification. The resulting FAMEs are then analyzed by GC-MS. The quantification of individual fatty acids is achieved by comparing the peak area of each analyte to the peak area of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Solvents (HPLC or GC grade): Methanol, Chloroform (B151607), Hexane (B92381), n-Dodecane

  • Reagents:

    • Heneicosanoic acid (C21:0) internal standard solution (e.g., 1 mg/mL in chloroform)

    • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)

    • Sodium chloride (NaCl) solution (0.9% w/v in water)

    • Anhydrous sodium sulfate (B86663)

  • Glassware:

    • Screw-capped glass tubes with PTFE liners (15 mL)

    • Glass Pasteur pipettes

    • GC vials with inserts

2. Sample Preparation and Lipid Extraction

This protocol is a general guideline and may need optimization for specific biological matrices.[4]

  • To a 15 mL screw-capped glass tube, add a pre-weighed amount of the biological sample (e.g., 50-100 mg of tissue or 100-200 µL of plasma).

  • Add a known amount of the heneicosanoic acid internal standard solution. The amount should be chosen to yield a peak area that is within the calibration range and comparable to the analytes of interest.

  • Add 2 mL of chloroform and 4 mL of methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 2 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean 10 mL glass tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[5]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of distilled water.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

4. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode SCAN (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be presented in a clear and structured table. The concentration of each fatty acid is calculated using the following formula:

Concentration of FA = (Area of FA / Area of IS) * (Concentration of IS / Response Factor of FA)

A calibration curve should be prepared for each analyte to determine the response factors.

Table 1: Representative Quantitative Data for Fatty Acid Analysis

Fatty AcidRetention Time (min)Quantifier Ion (m/z)Concentration (µg/mg sample)%RSD (n=3)
Myristic Acid (C14:0)12.5242.215.24.5
Palmitic Acid (C16:0)14.8270.2120.83.1
Stearic Acid (C18:0)16.9298.385.43.8
Oleic Acid (C18:1n9c)17.1296.3250.12.5
Linoleic Acid (C18:2n6c)17.3294.3180.62.9
Heneicosanoic Acid (C21:0) - IS19.5340.3N/AN/A

Visualization

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., tissue, plasma) is_addition Add Heneicosanoic Acid (Internal Standard) sample->is_addition extraction Lipid Extraction (Chloroform/Methanol) is_addition->extraction drying1 Dry Down Extract (Nitrogen Stream) extraction->drying1 derivatization Derivatization (BF3-Methanol, 100°C) drying1->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction drying2 Dry Hexane Layer (Na2SO4) fame_extraction->drying2 gcms GC-MS Analysis drying2->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

References

Application Notes and Protocols for the Use of Heneicosanoyl Chloride as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical discipline for understanding the roles of lipids in health and disease, and for the development of novel therapeutics. Accurate and precise quantification of lipid species by mass spectrometry (MS) relies on the use of internal standards to correct for variations throughout the analytical workflow, including sample extraction, derivatization, and instrument response.

The ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct, and not naturally present in the biological sample. Odd-chain fatty acids, such as heneicosanoic acid (C21:0), are excellent candidates for internal standards in many biological systems as they are typically absent or present at very low levels.

This document provides detailed application notes and protocols for the use of Heneicosanoyl Chloride as a derivatizing internal standard for the quantitative analysis of specific lipid classes, such as sterols and diacylglycerols, by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound acylates the hydroxyl groups of these lipids, thereby introducing a stable, odd-chain C21:0 fatty acyl group that can be used for reliable quantification.

Principle of this compound as a Derivatizing Internal Standard

This compound serves a dual purpose:

  • Derivatization: It reacts with free hydroxyl groups on lipids like sterols and diacylglycerols, improving their chromatographic properties (e.g., volatility for GC) and enhancing their ionization efficiency in the mass spectrometer.

  • Internal Standardization: By introducing a C21:0 acyl chain, it creates a unique mass tag that is easily distinguishable from the even-chained fatty acids that are common in biological systems. The signal from the heneicosanoyl-derivatized standard is used to normalize the signal of the endogenous analytes.

This approach is particularly useful for lipid classes that lack a suitable non-endogenous internal standard and benefit from derivatization for sensitive analysis.

Quantitative Performance Data

The following tables summarize the expected quantitative performance when using an odd-chain fatty acid, such as the heneicosanoyl group introduced by this compound, as an internal standard. The data is representative of validated lipidomics methods and demonstrates the reliability of this approach.[1][2][3][4]

Table 1: Method Validation Parameters for Heneicosanoyl-Derivatized Sterols by GC-MS

ParameterTypical PerformanceDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve across the dynamic range.
Precision (CV%) < 15%The coefficient of variation for repeated measurements of quality control samples.
Accuracy (Recovery %) 85 - 115%The percentage of the known amount of analyte recovered from a spiked sample.[2]
Limit of Detection (LOD) 0.1 - 10 fmol on columnThe lowest amount of analyte that can be reliably detected above the background noise.[2]
Limit of Quantification (LOQ) 0.5 - 30 fmol on columnThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Table 2: Comparative Performance Metrics for Odd-Chain vs. Isotopically Labeled Internal Standards

Performance MetricOdd-Chain Standard (e.g., C21:0)Isotopically Labeled Standard
Median Bias 1.76% (relative absolute %)Generally < 1%
Spike Recovery Bias 8.82% (absolute %)Typically < 5%
Precision (Variance) BaselineMay show slightly lower variance
Cost & Availability More accessible and cost-effectiveHigher cost and limited availability

Note: Data is compiled from studies evaluating the impact of internal standard selection on fatty acid quantification.[1][3]

Experimental Protocols

Protocol for Quantitative Analysis of Sterols in Human Plasma using this compound Derivatization and GC-MS

This protocol details the steps for lipid extraction, derivatization of sterols with this compound, and subsequent analysis by GC-MS.

Materials:

  • This compound

  • Pyridine

  • Chloroform, Methanol, Hexane (B92381) (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Human Plasma

  • Internal Standard Stock Solution: 1 mg/mL this compound in anhydrous hexane.

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of human plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of deionized water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen at 40°C.

  • Derivatization with this compound:

    • Reconstitute the dried lipid extract in 100 µL of anhydrous pyridine.

    • Add 10 µL of the 1 mg/mL this compound internal standard stock solution.

    • Incubate the mixture at 60°C for 1 hour in a sealed vial.[5]

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the derivatized sterols to a new tube.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line: 290°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the heneicosanoyl esters of the target sterols and the internal standard.

Protocol for Quantitative Analysis of Diacylglycerols (DAGs) in Cell Lysates using this compound Derivatization and LC-MS/MS

This protocol is adapted for the analysis of diacylglycerols, where derivatization improves chromatographic separation and ionization.

Materials:

  • This compound

  • Triethylamine (B128534) (TEA)

  • Acetonitrile, Isopropanol, Water (LC-MS grade)

  • Formic Acid

  • Cell Lysate

  • Internal Standard Stock Solution: 1 mg/mL this compound in anhydrous acetonitrile.

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To a cell pellet (e.g., 1 million cells), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex and incubate on ice for 15 minutes.

    • Add 125 µL of chloroform, vortex, and then add 125 µL of water.

    • Vortex vigorously and centrifuge at 4,000 x g for 10 minutes.

    • Collect the lower organic phase and dry under nitrogen.

  • Derivatization with this compound:

    • Reconstitute the dried lipid extract in 100 µL of acetonitrile.

    • Add 10 µL of triethylamine (TEA) as a base.

    • Add 10 µL of the 1 mg/mL this compound internal standard stock solution.

    • Incubate at room temperature for 30 minutes.[6]

    • Quench the reaction by adding 10 µL of water.

    • Centrifuge to pellet any precipitate and transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the derivatized DAG species.

    • Flow Rate: 0.3 mL/min.

    • MS Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target derivatized DAGs and the heneicosanoyl-derivatized internal standard.

Visualizations

Logical Relationship of Internal Standard Use

internal_standard_principle cluster_sample Biological Sample cluster_process Analytical Workflow cluster_output Mass Spectrometry Data Analyte Endogenous Lipid (e.g., Cholesterol) Extraction Lipid Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Spike-in Derivatization Derivatization Extraction->Derivatization Analysis MS Analysis Derivatization->Analysis Analyte_Signal Analyte Signal Analysis->Analyte_Signal IS_Signal IS Signal Analysis->IS_Signal Quantification Accurate Quantification Analyte_Signal->Quantification IS_Signal->Quantification Normalization

Caption: Principle of using this compound as a derivatizing internal standard.

Experimental Workflow for Sterol Analysis

experimental_workflow start Start: Plasma Sample extraction 1. Lipid Extraction (Folch Method) start->extraction is_spike 2. Spike Internal Standard (this compound) extraction->is_spike derivatization 3. Derivatization (60°C, 1 hr) is_spike->derivatization phase_sep 4. Phase Separation (Hexane/Water) derivatization->phase_sep gcms 5. GC-MS Analysis (SIM Mode) phase_sep->gcms data_proc 6. Data Processing (Normalization & Quantification) gcms->data_proc end End: Quantitative Results data_proc->end

Caption: Experimental workflow for sterol quantification using this compound.

References

Application Notes and Protocols for the Acylation of Arenes with Heneicosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones. This reaction is of paramount importance in the pharmaceutical and fine chemical industries, where aryl ketones serve as crucial intermediates for a wide array of bioactive molecules. This document provides detailed application notes and experimental protocols for the acylation of arenes using heneicosanoyl chloride, a long-chain acyl chloride. The resulting aryl heneicosanoyl ketones, possessing a 21-carbon aliphatic chain, are of interest for their potential applications in drug development, leveraging the lipophilic nature of the long alkyl chain to potentially modulate biological activity and pharmacokinetic properties.

Reaction Principle

The acylation of arenes with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly reactive acylium ion from this compound. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion intermediate). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl heneicosanoyl ketone product. Due to the deactivating nature of the ketone group, polysubstitution is generally not observed in Friedel-Crafts acylation.[1][2]

Diagram 1: General Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation Heneicosanoyl_Chloride This compound (R-COCl) Acylium_Ion Acylium Ion (R-C⁺=O) Heneicosanoyl_Chloride->Acylium_Ion + AlCl₃ Arene Arene AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + Acylium Ion Sigma_Complex2 Sigma Complex Aryl_Ketone Aryl Heneicosanoyl Ketone Sigma_Complex2->Aryl_Ketone + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: The three main steps of the Friedel-Crafts acylation reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from Heneicosanoic Acid

This protocol outlines the conversion of heneicosanoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • Heneicosanoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask (two-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place heneicosanoic acid (0.1 mol).

  • Gently warm the flask in a water bath to melt the fatty acid (melting point of heneicosanoic acid is 74-76 °C).

  • Slowly add thionyl chloride (0.15 mol) to the molten acid with continuous stirring.[3]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[3][4]

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.[3]

  • The resulting crude this compound is typically used in the next step without further purification.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood.

  • The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. Use a gas trap to neutralize these gases.

Protocol 2: Acylation of Benzene (B151609) with this compound

This protocol details the synthesis of 1-phenylheneicosan-1-one.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (three-necked)

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube.

  • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents relative to this compound) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-phenylheneicosan-1-one can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel.

Diagram 2: Experimental Workflow for Friedel-Crafts Acylation

G start Start setup Assemble dry glassware (3-neck flask, condenser, addition funnel) start->setup add_AlCl3 Add anhydrous AlCl₃ and DCM to flask setup->add_AlCl3 cool Cool to 0-5 °C add_AlCl3->cool prepare_acyl_chloride Dissolve this compound in DCM cool->prepare_acyl_chloride add_acyl_chloride Add acyl chloride solution dropwise prepare_acyl_chloride->add_acyl_chloride add_arene Add arene dropwise add_acyl_chloride->add_arene react Stir at room temperature (2-4 h) add_arene->react workup Quench with ice/HCl react->workup extract Extract with DCM workup->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization or chromatography) concentrate->purify end End purify->end

Caption: A typical workflow for the laboratory synthesis of aryl ketones.

Data Presentation

While specific quantitative data for the acylation with this compound is not extensively reported in the literature, the following tables provide expected ranges and representative data based on similar long-chain acylations and general spectroscopic principles for aryl ketones.

Table 1: Representative Reaction Parameters and Expected Yields

AreneCatalystSolventReaction Time (h)Temperature (°C)Expected Yield (%)
BenzeneAlCl₃Dichloromethane2 - 40 - 2570 - 90
TolueneAlCl₃Dichloromethane2 - 40 - 2575 - 95 (mainly p-isomer)
AnisoleFeCl₃Dichloromethane3 - 60 - 2580 - 98 (mainly p-isomer)

Table 2: Expected Spectroscopic Data for 1-Phenylheneicosan-1-one

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ ~7.95 (d, 2H, ortho-Ar-H), ~7.55 (t, 1H, para-Ar-H), ~7.45 (t, 2H, meta-Ar-H), ~2.95 (t, 2H, -CO-CH₂-), ~1.70 (quint, 2H, -CO-CH₂-CH₂-), ~1.25 (br s, 34H, -(CH₂)₁₇-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~200 (C=O), ~137 (ipso-Ar-C), ~133 (para-Ar-C), ~128.5 (ortho/meta-Ar-C), ~38 (-CO-CH₂-), ~32-29 (aliphatic CH₂), ~24 (-CO-CH₂-CH₂-), ~14 (-CH₃)
IR (KBr, cm⁻¹)~3060 (Ar-H stretch), ~2920, 2850 (C-H stretch), ~1685 (C=O stretch), ~1600, 1450 (C=C stretch)
Mass Spec. (EI, m/z)M⁺ peak, fragments corresponding to [C₆H₅CO]⁺ (105) and cleavage of the alkyl chain.

Note: The exact chemical shifts and peak intensities may vary depending on the specific instrument and conditions used.[6]

Applications in Drug Development and Biological Signaling

Long-chain aryl ketones are valuable scaffolds in medicinal chemistry. The extended lipophilic chain can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. While specific data on aryl heneicosanoyl ketones is limited, related long-chain ketones have shown potential as:

  • Enzyme Inhibitors: The ketone functionality can act as a hydrogen bond acceptor, and the long alkyl chain can occupy hydrophobic channels in enzymes. For example, aryl diketoacid derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]

  • Anticancer Agents: Ketone bodies have been shown to inhibit cancer cell proliferation.[8] The introduction of a long lipophilic tail in aryl ketones could enhance their cellular uptake and potential anticancer activity by targeting metabolic pathways or specific receptors in cancer cells.

  • Signaling Pathway Modulators: The aryl portion of the molecule can be designed to interact with specific receptors, while the long chain influences membrane interactions and overall pharmacokinetics. For instance, ketone bodies can act as signaling molecules that influence gene expression and inflammation.[9] The structural similarity of aryl heneicosanoyl ketones to signaling lipids suggests they may have roles in modulating cellular signaling pathways.

Diagram 3: Potential Roles of Aryl Heneicosanoyl Ketones in Cellular Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Aryl_Ketone Aryl Heneicosanoyl Ketone Aryl_Ketone->Receptor Binding Enzyme Enzyme Enzyme->Signaling_Cascade Modulation Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Regulation Aryl_Ketone2 Aryl Heneicosanoyl Ketone Aryl_Ketone2->Enzyme Inhibition

Caption: Hypothetical interactions of aryl heneicosanoyl ketones with cellular components.

Conclusion

The acylation of arenes with this compound provides a direct route to long-chain aryl ketones. These compounds hold promise as versatile intermediates for the synthesis of novel therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this interesting class of molecules. Further investigation into the specific biological activities and mechanisms of action of aryl heneicosanoyl ketones is warranted to fully realize their therapeutic potential.

References

Application Note: HPLC Analysis of Heneicosanoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heneicosanoyl chloride is a long-chain acyl chloride that serves as a reactive intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Due to its high reactivity, direct analysis by high-performance liquid chromatography (HPLC) is challenging, as it can readily hydrolyze to heneicosanoic acid, leading to inaccurate quantification.[1][2][3] To overcome this, a common strategy is to convert the acyl chloride into a stable derivative that is amenable to HPLC analysis.[1][3][4] This application note describes a robust and sensitive HPLC method for the quantification of this compound through derivatization with 2-nitrophenylhydrazine (B1229437). The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection and minimizing interference from the sample matrix.[1][4][5][6]

Principle

This compound is reacted with 2-nitrophenylhydrazine in a nucleophilic acyl substitution reaction to form a stable heneicosanoyl-2-nitrophenylhydrazide derivative.[7] This derivative possesses a chromophore that absorbs strongly in the UV-visible region, making it suitable for detection by a standard HPLC-UV or Diode Array Detector (DAD).[4][6][8] The separation is achieved on a reversed-phase C18 column with a gradient elution.

Experimental Protocols

1. Reagents and Materials

  • This compound (Standard)

  • 2-Nitrophenylhydrazine (Derivatization Reagent)

  • Acetonitrile (B52724) (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine (B128534) (for scavenging HCl produced during derivatization)

  • Sample containing this compound

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)[9]

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of acetonitrile. The final concentration should fall within the range of the working standards.

  • Derivatization Reagent Solution (100 µg/mL): Dissolve 10 mg of 2-nitrophenylhydrazine in 100 mL of acetonitrile.[1][4]

4. Derivatization Procedure

  • To 1 mL of each working standard solution and the sample solution, add 1 mL of the 2-nitrophenylhydrazine solution.

  • Add 20 µL of triethylamine to each solution.

  • Vortex the solutions and allow them to react at room temperature for 30 minutes.[1][4]

  • After incubation, filter the solutions through a 0.45 µm syringe filter prior to HPLC injection.[9]

5. HPLC Analysis

  • Inject 10 µL of the derivatized standard and sample solutions into the HPLC system.

  • Analyze the samples using the HPLC conditions outlined in Table 2.

  • Quantify the this compound derivative peak based on the calibration curve generated from the working standards.

Data Presentation

Table 1: Representative Quantitative Data for this compound Derivative Analysis

ParameterValue
Retention Time (min)~ 12.5
Linearity (R²)> 0.999
Limit of Detection (LOD)0.03 µg/mL[4][5]
Limit of Quantitation (LOQ)0.1 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 102%

Note: The data presented in this table is representative and should be verified through method validation for a specific matrix and instrument.

Table 2: HPLC Instrument Parameters

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 95% B over 15 min, hold at 95% B for 5 min, return to 70% B over 1 min, and equilibrate for 4 min.
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorDAD at 395 nm[1][4]
Injection Volume10 µL

Visualizations

G Experimental Workflow for HPLC Analysis of this compound Derivatives cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Acetonitrile add_reagent Add 2-Nitrophenylhydrazine Solution prep_sample->add_reagent prep_std Prepare this compound Standards prep_std->add_reagent add_base Add Triethylamine add_reagent->add_base react Incubate at Room Temperature (30 min) add_base->react filter Filter through 0.45 µm Syringe Filter react->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 395 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

References

Troubleshooting & Optimization

Technical Support Center: Heneicosanoyl Chloride Handling and Reaction Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Heneicosanoyl chloride, focusing on the prevention of hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride. The acyl chloride functional group (-COCl) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes the carbonyl carbon highly susceptible to nucleophilic attack by water. The reaction with water, known as hydrolysis, is rapid and results in the formation of heneicosanoic acid and corrosive hydrochloric acid (HCl) gas[1]. This degradation of the starting material will lead to reduced product yield and the introduction of impurities.

Q2: How can I minimize hydrolysis of this compound during storage?

To ensure the integrity of this compound during storage, it is crucial to maintain strictly anhydrous (water-free) conditions. Key storage recommendations include:

  • Inert Atmosphere: Store the reagent under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.

  • Sealed Containers: Use tightly sealed containers, preferably with sure-seal caps, to prevent the ingress of atmospheric moisture.

  • Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) to absorb any ambient moisture.

  • Temperature: Keep the reagent in a cool, dry place.

Q3: What are the primary signs of this compound degradation?

Degradation of this compound due to hydrolysis can be identified by several observable signs:

  • Fuming: The release of misty fumes upon opening the container, which is the result of HCl gas reacting with atmospheric moisture.

  • Pungent Odor: A sharp, acrid smell of HCl in addition to the characteristic odor of the acyl chloride.

  • Changes in Physical State: The appearance of solid precipitate (heneicosanoic acid) in the liquid acyl chloride.

  • Reduced Reactivity: Poor yields or the absence of the desired product in subsequent reactions are strong indicators of reagent degradation.

Troubleshooting Guide for Reactions with this compound

This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to prevent hydrolysis and other side reactions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Hydrolysis of this compound: Reagent degraded before or during the reaction.1. Verify Reagent Quality: Check for signs of degradation (fuming, precipitation). If suspected, use a fresh batch of this compound. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Use an HCl Scavenger: Add a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to the reaction mixture to neutralize the HCl byproduct as it forms.
Poor Solubility of Reactants: this compound or the substrate may not be fully dissolved, leading to a slow or incomplete reaction.1. Select Appropriate Solvent: Choose a solvent in which both this compound and the nucleophile are soluble (see Table 1). 2. Gentle Heating: If solubility is still an issue, gentle heating of the reaction mixture may be employed, but monitor for potential side reactions.
Formation of Unwanted Byproducts Side Reactions with Polyfunctional Substrates: Other nucleophilic groups on the substrate may react with the this compound.Use of Protecting Groups: If the substrate contains multiple reactive sites (e.g., hydroxyl or amino groups), consider using appropriate protecting groups to ensure selective acylation.
Reaction with the Solvent: Some solvents can react with acyl chlorides under certain conditions.Choose an Inert Solvent: Select a non-reactive, aprotic solvent for the reaction (see Table 1).
Difficulty in Product Purification Presence of Heneicosanoic Acid: Hydrolysis of unreacted this compound during workup can contaminate the product.1. Anhydrous Workup: If the product is not water-stable, perform the workup under anhydrous conditions. 2. Aqueous Wash: If the product is water-stable, a mild aqueous wash (e.g., with cold, dilute sodium bicarbonate solution) can help remove the acidic byproduct. 3. Chromatography: Utilize column chromatography to separate the desired product from any remaining heneicosanoic acid.

Data Presentation: Solvent and Base Selection for Acylation Reactions

Table 1: Qualitative Guide to Solvent and Base Selection for Reactions with this compound

Solvent Suitability for Acylation Rationale Recommended Base Rationale for Base
Tetrahydrofuran (B95107) (THF) ExcellentAprotic, good solvating power for many organic compounds. Must be rigorously dried.Pyridine, Triethylamine (B128534) (TEA)Sterically hindered, non-nucleophilic bases that effectively scavenge HCl.
Dichloromethane (B109758) (DCM) ExcellentAprotic, good solubility for long-chain acyl chlorides, and relatively inert. Must be dried.Pyridine, Triethylamine (TEA)Effective HCl scavengers.
Acetonitrile (ACN) GoodPolar aprotic solvent, but can be more challenging to render completely anhydrous.Pyridine, Triethylamine (TEA)Necessary to neutralize the HCl byproduct.
Toluene GoodNon-polar aprotic solvent, suitable for reactions requiring higher temperatures. Must be dried.Pyridine, Triethylamine (TEA)Effective at scavenging HCl.
Protic Solvents (e.g., alcohols, water) UnsuitableWill react rapidly with this compound, leading to solvolysis/hydrolysis.N/AThese solvents are the reactants in the degradation pathway.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound

This protocol describes a general method for the synthesis of a heneicosanoate ester from an alcohol.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine (TEA)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas.

  • Reagent Addition: Dissolve the alcohol (1.0 equivalent) and anhydrous pyridine or TEA (1.2 equivalents) in anhydrous DCM or THF.

  • Acylation: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a small amount of saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of a Ceramide Analog via Acylation of Sphingosine (B13886)

This protocol is adapted from methodologies for the synthesis of ceramide analogs and involves the acylation of a sphingosine derivative.

Materials:

  • D-sphingosine or a protected derivative

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate or triethylamine (TEA)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend D-sphingosine (1.0 equivalent) and sodium bicarbonate or TEA (2.0 equivalents) in anhydrous DCM.

  • Acylation: Cool the suspension to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Check for the consumption of the starting material by TLC.

  • Workup and Purification: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate and purify the resulting crude product by column chromatography to yield the desired ceramide analog[2][3].

Visualizations

Hydrolysis_Prevention_Workflow glassware Flame-dry Glassware solvent Use Anhydrous Solvent glassware->solvent Strictly Anhydrous inert_atm Establish Inert Atmosphere (Ar/N2) solvent->inert_atm Strictly Anhydrous dissolve Dissolve Substrate & Base inert_atm->dissolve Strictly Anhydrous add_acyl Add this compound (0°C) dissolve->add_acyl Slow Addition react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify Troubleshooting_Logic start Low Product Yield check_reagent Check Acyl Chloride Quality start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok No Fumes/Precipitate reagent_bad Reagent Degraded check_reagent->reagent_bad Fumes/Precipitate check_conditions Verify Anhydrous Conditions conditions_ok Conditions OK check_conditions->conditions_ok Proper Technique Used conditions_bad Moisture Present check_conditions->conditions_bad Improper Setup check_base Ensure Base is Present & Anhydrous base_ok Base OK check_base->base_ok Base Added base_bad Base Absent/Wet check_base->base_bad Base Omitted/Wet check_solubility Assess Reactant Solubility solubility_ok Solubility OK check_solubility->solubility_ok Clear Solution solubility_bad Poor Solubility check_solubility->solubility_bad Suspension/Precipitate reagent_ok->check_conditions use_fresh Use Fresh Reagent reagent_bad->use_fresh conditions_ok->check_base improve_drying Improve Drying Protocol conditions_bad->improve_drying base_ok->check_solubility add_dry_base Add Anhydrous Base base_bad->add_dry_base change_solvent Change Solvent/Gently Heat solubility_bad->change_solvent

References

Technical Support Center: Optimizing Heneicosanoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing acylation reactions using heneicosanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the acylation process.

Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield or is failing completely. What are the common causes and solutions?

Low yields are a frequent issue and can often be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the this compound.[1][4] This is because the catalyst forms a complex with the resulting aryl ketone product, effectively removing it from the catalytic cycle.[1][2] It is common to use a slight excess.[1]

  • Substrate Reactivity: The reaction will fail if the aromatic ring has strongly deactivating groups (e.g., -NO₂, -CF₃).[1][5][6] Additionally, substrates with basic groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid, deactivating the ring and preventing acylation.[1][2]

  • Poor Reagent Quality: Ensure the this compound is pure and free from the corresponding carboxylic acid, which can inhibit the reaction.[2]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required for this reaction?

Two main reasons necessitate the use of stoichiometric or greater amounts of the Lewis acid:

  • Acylium Ion Generation: The primary role of the Lewis acid is to react with the this compound to generate the highly electrophilic acylium ion, which is the species that attacks the aromatic ring.[1][6]

  • Product Complexation: The carbonyl oxygen of the aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][2][4] This complex deactivates the catalyst, preventing it from participating further in the reaction. The complex is broken during the aqueous work-up step.[2]

Q3: I am observing the formation of multiple isomers in my product. How can I control the regioselectivity?

The position of acylation (ortho, meta, or para) is directed by the existing substituents on your aromatic substrate. However, you can influence the ratio of isomers:

  • Lowering Temperature: Running the reaction at a lower temperature can improve selectivity, often favoring the thermodynamically more stable para product.[7]

  • Catalyst Choice: Employing a bulkier Lewis acid catalyst can sterically hinder substitution at the ortho position, thereby increasing the proportion of the para isomer.[7]

Q4: My reaction work-up is difficult, often resulting in emulsions. What is the correct procedure?

A difficult work-up is common due to the highly exothermic reaction of excess Lewis acid with water.

  • Quenching: The standard and safest procedure is to slowly and carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.[1][2][7][8] Using ice helps to control the powerful exotherm.[2][9]

  • Hydrolysis: The acidic work-up hydrolyzes the aluminum-ketone complex, liberating the product into the organic layer while the aluminum salts become soluble in the aqueous layer.[2]

Q5: Is polyacylation a concern with this compound?

Fortunately, polyacylation is generally not an issue in Friedel-Crafts acylation.[2] The long-chain acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[1][2][4][6] This makes the mono-acylated product significantly less reactive than the starting material.[2]

Data Presentation

The following tables summarize key quantitative data for optimizing your reaction.

Table 1: Typical Reaction Parameters for this compound Acylation

ReagentRoleTypical Stoichiometry (Equivalents)Notes
Aromatic SubstrateReactant1.0 - 5.0Can be used in excess, sometimes as the solvent.[10]
This compoundAcylating Agent1.0Typically the limiting reagent.[10]
Lewis Acid Catalyst (e.g., AlCl₃)Catalyst1.1 - 2.5Stoichiometric or excess amounts are necessary.[1][10] Must be anhydrous.
SolventReaction Medium-Must be anhydrous and inert to reaction conditions.[10]
TemperatureReaction Condition0°C to Room TemperatureLower temperatures are preferred to minimize side reactions.[10]
Reaction TimeReaction Condition1 - 24 hoursProgress should be monitored by a suitable technique (e.g., GC, LC-MS).[10]

Table 2: Selection of Catalysts and Solvents

TypeExamplesKey Characteristics
Lewis Acid Catalysts AlCl₃, FeCl₃, BF₃, SnCl₄AlCl₃ is the most common and reactive.[10][11] All are highly moisture-sensitive.
"Greener" Catalysts Zeolites, Zinc Oxide (ZnO)Can sometimes be used in catalytic amounts and offer easier work-up.[4][10][12]
Solvents Dichloromethane (B109758) (CH₂Cl₂), Carbon Disulfide (CS₂), Nitrobenzene, 1,2-DichloroethaneMust be anhydrous. Choice can influence reactivity and isomer distribution.[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the conversion of heneicosanoic acid to this compound using thionyl chloride.

  • Preparation: Ensure all glassware (round-bottom flask, reflux condenser, dropping funnel) is oven-dried (>100°C) and cooled under an inert atmosphere (e.g., nitrogen).[3]

  • Reaction Setup: To the dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add heneicosanoic acid.

  • Solvent Addition: Add an anhydrous inert solvent such as dichloromethane to dissolve the acid.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13] The addition may be exothermic.

  • Reaction: Stir the mixture at room temperature or gently reflux until the reaction is complete. The evolution of SO₂ and HCl gas will be observed. Note: Reaction progress should not be monitored by standard silica (B1680970) TLC, as the acyl chloride can hydrolyze on the plate, giving a misleading result.[3][14] Infrared (IR) spectroscopy or derivatization of an aliquot with methanol (B129727) to form the stable methyl ester are better options.[3][14][15]

  • Purification: Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by fractional distillation under high vacuum.[3]

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol provides a general method for the acylation of an aromatic substrate.

  • Preparation: Assemble an oven-dried, three-necked flask with a magnetic stir bar, an addition funnel, and a condenser protected by a drying tube under an inert nitrogen or argon atmosphere.[1]

  • Reagent Charging: To the flask, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and the anhydrous solvent (e.g., dichloromethane). Cool the resulting suspension in an ice bath to 0°C.[1]

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent and transfer it to the addition funnel.

  • Aromatic Substrate Addition: Add the aromatic substrate (1.0 equivalent) to the cooled catalyst suspension in the main flask.

  • Reaction: Add the this compound solution dropwise from the addition funnel to the stirred reaction mixture, maintaining the internal temperature at or below 10°C.[1][7] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an appropriate time (e.g., 30 minutes to several hours).[1]

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Cautiously quench the reaction by slowly pouring the mixture into a separate beaker containing crushed ice and dilute HCl.[1][7][8] Stir vigorously for 10-15 minutes to ensure the catalyst-product complex is fully decomposed.[8]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with the organic solvent (e.g., 1-2 times with dichloromethane).[1][8]

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2][8]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude aryl ketone product.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.[2][8]

Visualizations

The following diagrams illustrate key workflows and concepts for the acylation reaction.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification prep_glass Oven-Dry All Glassware prep_reagents Ensure Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_inert Assemble Under Inert Atmosphere (N2/Ar) prep_reagents->prep_inert charge_catalyst Charge Lewis Acid & Solvent, Cool to 0°C prep_inert->charge_catalyst add_aromatic Add Aromatic Substrate charge_catalyst->add_aromatic add_acyl Dropwise Addition of This compound Solution add_aromatic->add_acyl react Stir at Room Temperature (Monitor Progress) add_acyl->react quench Quench Reaction in Ice/Dilute HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Recrystallization/Chromatography) dry->purify G start Low or No Product Yield? q_moisture Were all reagents and glassware strictly anhydrous? start->q_moisture Yes a_moisture_no Result: Catalyst Deactivation Solution: Repeat with oven-dried glassware & anhydrous solvents. q_moisture->a_moisture_no No q_stoich Was a stoichiometric amount (>1.1 eq) of Lewis acid used? q_moisture->q_stoich Yes a_stoich_no Result: Insufficient Catalyst Solution: Repeat using at least 1.1 equivalents of catalyst. q_stoich->a_stoich_no No q_substrate Does the aromatic substrate have deactivating or basic (-NH2, -OH) groups? q_stoich->q_substrate Yes a_substrate_yes Result: Substrate Incompatibility Solution: This reaction may not be feasible. Consider alternative routes. q_substrate->a_substrate_yes Yes end_node If all conditions were met, verify reagent purity and consider alternative catalysts. q_substrate->end_node No G cluster_reactants Reactants acyl_chloride This compound (R-CO-Cl) acylium_ion Formation of Electrophile: Acylium Ion (R-C≡O⁺) + AlCl4⁻ acyl_chloride->acylium_ion lewis_acid Lewis Acid (AlCl3) lewis_acid->acylium_ion product_complex Product-Catalyst Complex acylium_ion->product_complex Electrophilic Attack aromatic Aromatic Ring aromatic->product_complex

References

Technical Support Center: Purification of Crude Heneicosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude Heneicosanoyl chloride by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: this compound is a high-molecular-weight, long-chain acyl chloride. Like many similar compounds, it is susceptible to thermal degradation at its atmospheric boiling point.[1] Vacuum distillation significantly lowers the boiling temperature, minimizing the risk of decomposition and preventing the formation of discolored byproducts or polymers.[1][2][3]

Q2: What are the most common impurities in crude this compound?

A2: The most likely impurities are the unreacted starting material, Heneicosanoic acid, and residual reagents from its synthesis, such as thionyl chloride or oxalyl chloride.[4] Hydrogen chloride (HCl) is also a common byproduct that needs to be removed.[4] If the precursor fatty acid was not pure, other fatty acid chlorides may also be present.

Q3: What safety precautions are essential when handling this compound?

A3: this compound is corrosive and reacts vigorously with moisture, including humidity in the air, to release corrosive HCl gas. All operations should be conducted in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The distillation apparatus must be completely dry to prevent hydrolysis of the product.[5]

Q4: What is a suitable vacuum level for this distillation?

A4: A high vacuum is generally required for long-chain fatty acid chlorides.[1] Pressures in the range of 0.05 to 10 mbar are typical.[6][7] The ideal pressure depends on the stability of the compound and the desired distillation temperature. A lower pressure allows for a lower distillation temperature.

Q5: How can I prevent bumping or foaming during distillation?

A5: Vigorous and constant stirring with a magnetic stir bar is essential for smooth boiling. Foaming can sometimes be caused by high moisture content in the crude material.[6] Ensuring the crude product is as dry as possible before distillation can help mitigate this.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is Discolored (Yellow/Brown/Black) 1. Thermal Decomposition: The distillation temperature is too high.[1] 2. Oxidation: Air leak in the system. 3. Impure Starting Material: The precursor Heneicosanoic acid was impure.[1]1. Improve the vacuum to further lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature.[1] 2. Check all joints and seals for leaks. Re-grease joints if necessary. Consider using Teflon sleeves or switching to grease-free joints. 3. Purify the Heneicosanoic acid (e.g., by recrystallization) before converting it to the acyl chloride.[1]
Low Yield of Distilled Product 1. Thermal Degradation: Significant portion of the product decomposed in the distillation flask.[1] 2. Incomplete Distillation: Distillation was stopped prematurely or the temperature was too low. 3. System Leak: A poor vacuum prevented the product from boiling at the set temperature.1. Use a higher vacuum to reduce the distillation temperature. Minimize the residence time at high temperatures.[3] 2. Gradually increase the heating bath temperature after the main fraction has been collected to ensure all product distills. 3. Carefully inspect the apparatus for leaks, especially around the stopcocks and joints.[8] Use a vacuum gauge to monitor pressure throughout the process.
Unstable Vacuum Level 1. Pump Fluctuations: The vacuum pump is not performing consistently. 2. System Leak: There is a leak in the glassware assembly.[8] 3. Outgassing: Release of dissolved gases (like HCl) from the crude material.1. Service the vacuum pump and change the oil if necessary. Use a vacuum regulator for precise and stable pressure control.[2] 2. Check all connections. The distilled product may be stripping the vacuum grease from joints; consider using chemically resistant fluorinated grease (e.g., Krytox) or Teflon stopcocks.[8] 3. Degas the crude material by stirring it under a moderate vacuum at room temperature before increasing the heat.
Solidification in Condenser 1. High Melting Point: The product has a melting point above the temperature of the condenser coolant. 2. Excessive Cooling: The cooling water is too cold.1. For compounds that are solid at room temperature, do not use liquid coolant in the condenser. Air cooling is sufficient.[9] 2. If using a coolant, use water at room temperature instead of chilled water.

Quantitative Data

CompoundFormulaApprox. Boiling Point (°C)Pressure (mm Hg / mbar)
Palmitoyl ChlorideC₁₆H₃₁ClO~100~0.05 mm Hg / ~0.067 mbar[7]
Stearoyl ChlorideC₁₈H₃₅ClO21511 mm Hg / ~14.7 mbar
Stearoyl ChlorideC₁₈H₃₅ClO1752 mm Hg / ~2.7 mbar

Experimental Protocol: Vacuum Distillation of this compound

1. Glassware Preparation:

  • Ensure all glassware (distillation flask, distillation head, condenser, receiving flasks) is meticulously cleaned and oven-dried for several hours (or flame-dried under vacuum) to remove all traces of water.[5]

  • Assemble the distillation apparatus while it is still warm and allow it to cool under a stream of dry inert gas (e.g., Nitrogen or Argon).[1]

2. Apparatus Assembly:

  • Use a round-bottom flask as the distillation pot. Add a new, dry magnetic stir bar.

  • Transfer the crude this compound into the flask under a positive pressure of inert gas to prevent exposure to atmospheric moisture.

  • Connect a short path distillation head or a Vigreux column.

  • Connect a condenser. For this compound, which may be a solid or high-viscosity liquid at room temperature, it is often best to use air cooling (no water circulation) to prevent clogging.[9]

  • Connect a receiving flask (or a set of flasks in a "cow" or "pig" adapter to collect fractions).

  • Ensure all ground glass joints are properly sealed with a high-vacuum, chemically resistant grease.[1]

  • Connect the vacuum source to the apparatus via a cold trap (e.g., dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.[1]

3. Distillation Procedure:

  • Begin vigorous stirring.

  • Slowly and carefully apply the vacuum. Monitor the system for any initial outgassing or foaming.

  • Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask using a temperature-controlled oil bath.[1]

  • Increase the oil bath temperature gradually. Observe for the first signs of condensation in the distillation head.

  • Record the vapor temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

  • When the vapor temperature stabilizes, switch to the main receiving flask and collect the pure this compound fraction. The product should be clear and colorless.

  • Once the main fraction is collected and the distillation rate slows, you can either stop the distillation or increase the temperature slightly to collect any remaining product, which should be kept separate.

  • Turn off the heating and allow the system to cool completely to room temperature before slowly and carefully re-introducing the inert gas to release the vacuum. Never vent a hot system to air.

  • The purified product should be stored under an inert atmosphere in a tightly sealed container.

Visualizations

Caption: Troubleshooting workflow for vacuum distillation issues.

References

Common byproducts in Heneicosanoyl chloride synthesis and removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Heneicosanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The common byproducts in this compound synthesis primarily depend on the chlorinating agent used. The most frequent impurities include:

  • Unreacted Heneicosanoic Acid: Incomplete reaction is a common source of this impurity.[1][2]

  • Heneicosanoic Acid (from hydrolysis): this compound is highly reactive with water and can hydrolyze back to the carboxylic acid upon exposure to moisture from the atmosphere, glassware, or solvents.[3][4][5][6][7]

  • Byproducts from Chlorinating Agents:

    • Thionyl Chloride (SOCl₂): Excess thionyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) are the main byproducts. While SO₂ and HCl are gases and easily removed, residual SOCl₂ can remain.[8][9][10][11] Commercial thionyl chloride may also contain sulfur chloride impurities.[12]

    • Phosphorus Pentachloride (PCl₅): Phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) are formed as byproducts.[8][10]

    • Phosphorus Trichloride (PCl₃): Phosphorous acid (H₃PO₃) is a significant, non-volatile byproduct.[8][10][13]

    • Oxalyl Chloride ((COCl)₂): The byproducts are gaseous (HCl, CO₂, CO), which simplifies purification.[14]

  • Thermally Degraded Products: At elevated temperatures, especially during distillation, thermal degradation can occur, leading to discolored (yellow to brown) impurities.[3]

Q2: How can I minimize the formation of byproducts during synthesis?

A2: To minimize byproduct formation, consider the following:

  • Use High-Purity Starting Materials: Ensure the heneicosanoic acid is as pure as possible before starting the reaction.[3]

  • Ensure Anhydrous Conditions: All glassware must be flame or oven-dried, and anhydrous solvents should be used.[3][5] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][5]

  • Control Reaction Temperature: Running the reaction at the recommended temperature can prevent the formation of degradation products.[3]

  • Choose the Appropriate Chlorinating Agent: Using a reagent like thionyl chloride or oxalyl chloride results in gaseous byproducts that are easier to remove compared to the non-volatile byproducts from phosphorus trichloride.[8][10][11][14]

  • Use Stoichiometric Amounts: Careful control of the stoichiometry of the chlorinating agent can minimize the amount of residual reagent in the final product.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most effective method for purifying this compound is high-vacuum distillation .[3] This technique is crucial for high molecular weight acyl chlorides as it significantly lowers the boiling point, thereby preventing thermal degradation.[3] Other methods include:

  • Removal of Volatile Byproducts: For reactions using thionyl chloride or oxalyl chloride, the gaseous byproducts can be removed by purging the system with an inert gas or during the initial stages of vacuum application.[11][15] Excess thionyl chloride can be removed by distillation or by co-distillation with an inert, dry solvent like toluene.[9]

  • Thin-Film Distillation: This can be particularly useful for separating the desired product from non-volatile byproducts such as phosphorous acid (from PCl₃).[13]

  • Crystallization: If the acyl chloride is a solid at room temperature, recrystallization from a dry, non-hydroxylic solvent could be a viable purification method.[2][5]

Q4: Can I use column chromatography to purify this compound?

A4: Standard column chromatography using silica (B1680970) gel is generally not recommended for purifying acyl chlorides.[3] The silica gel contains adsorbed water and is slightly acidic, which can lead to rapid hydrolysis of the highly reactive this compound on the column.[3] This would result in low yields and contamination of the final product with heneicosanoic acid. If chromatography is necessary, it must be performed using anhydrous solvents and a neutral stationary phase under an inert atmosphere, but this is often less practical and effective than high-vacuum distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Yield of Purified Product Thermal degradation during distillation.Use high-vacuum distillation to lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature.[3]
Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Consider using a catalytic amount of DMF with oxalyl chloride or thionyl chloride.[16]
Hydrolysis during workup or purification.Strictly maintain anhydrous conditions. Use flame-dried glassware and anhydrous solvents. Conduct all manipulations under an inert atmosphere.[3][5]
Product is Discolored (Yellow/Brown) Decomposition at high temperatures.Purify the starting heneicosanoic acid before conversion. Maintain the recommended reaction temperature and avoid prolonged heating. Use high-vacuum distillation for purification.[3]
Contamination with Carboxylic Acid Incomplete conversion of the starting material.Increase the reaction time or use a slight excess of the chlorinating agent.[1]
Hydrolysis due to exposure to moisture.Ensure all glassware is rigorously dried and the reaction and purification are performed under an inert atmosphere.[3][14]
Acyl Chloride Solidifies in Condenser Condenser temperature is too low.Use a condenser with a larger diameter or control the coolant temperature to keep it above the melting point of this compound.[3]

Quantitative Data

The use of vacuum distillation is critical for purifying high molecular weight, heat-sensitive acyl chlorides like this compound. Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition.

Table 1: Illustrative Boiling Point of a Long-Chain Acyl Chloride at Different Pressures

Pressure (mmHg)Approximate Boiling Point (°C)
760> 300 (with decomposition)
10~220
1~180
0.1~150

Note: This data is illustrative for a generic long-chain acyl chloride and serves to demonstrate the principle. Actual boiling points for this compound should be determined experimentally or from reliable literature sources.

Experimental Protocols

Key Experiment: Purification of this compound by High-Vacuum Distillation

Objective: To purify crude this compound by removing unreacted starting materials, byproducts from the chlorinating agent, and degradation products.

Materials:

  • Crude this compound

  • Dry, inert gas (Nitrogen or Argon)

  • High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

  • Distillation apparatus (flame-dried): round-bottom flask, short-path distillation head with condenser and collection flask, thermometer

  • Heating mantle or oil bath with a magnetic stirrer

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is completely dry. Lightly grease all joints with high-vacuum grease to ensure a good seal.

  • Charging the Flask: Under a positive pressure of inert gas, transfer the crude this compound to the round-bottom distillation flask containing a dry stir bar.

  • System Evacuation: Begin circulating coolant through the condenser. Slowly and carefully apply vacuum from the high-vacuum pump, ensuring the cold trap is properly chilled.

  • Distillation: Once the desired vacuum is reached and stable, begin gentle stirring and slowly heat the distillation flask.

  • Fraction Collection: Monitor the vapor temperature at the distillation head. Collect any low-boiling forerun in a separate flask. When the vapor temperature stabilizes at the expected boiling point of this compound at that pressure, switch to the main collection flask.

  • Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or rise sharply. Stop heating, allow the apparatus to cool, and then slowly and carefully re-introduce the inert gas to break the vacuum.

  • Storage: Transfer the purified this compound to a dry, sealed container under an inert atmosphere and store in a cool, dark place.[4]

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Synthesis cluster_products Crude Product Mixture HeneicosanoicAcid Heneicosanoic Acid ReactionVessel Reaction (Anhydrous, Inert Atm.) HeneicosanoicAcid->ReactionVessel ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Byproducts Byproducts (e.g., HCl, SO₂, excess SOCl₂) ReactionVessel->Byproducts

Caption: Workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification Steps cluster_outputs Outputs Crude Crude Heneicosanoyl Chloride Mixture VolatileRemoval Removal of Volatiles (Inert Gas / Vacuum) Crude->VolatileRemoval VacuumDistillation High-Vacuum Distillation VolatileRemoval->VacuumDistillation PureProduct Purified Heneicosanoyl Chloride VacuumDistillation->PureProduct Collect Main Fraction Waste Waste (Byproducts, Residue) VacuumDistillation->Waste Residue & Forerun

Caption: Purification workflow for this compound.

References

Technical Support Center: Heneicosanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heneicosanoyl Chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is resulting in a low yield. What are the common causes?

Low yields in this compound reactions can stem from several factors:

  • Hydrolysis: this compound is highly reactive with water.[1] Any moisture present in the reactants, solvents, or glassware will lead to the formation of Heneicosanoic acid, reducing the amount of acyl chloride available for the desired reaction.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially given the long, nonpolar nature of the heneicosanoyl chain which can affect solubility.

  • Side Reactions: Besides hydrolysis, other side reactions can consume the starting material or the product. The specific side reactions will depend on the nucleophile and reaction conditions used.

  • Steric Hindrance: While the reactivity of the acyl chloride group is high, significant steric bulk on the nucleophile can slow down the reaction rate, leading to incomplete conversion under standard conditions.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of this compound to the nucleophile can result in unreacted starting material.

Q2: How can I minimize hydrolysis of this compound during my experiment?

Minimizing exposure to moisture is critical for achieving high yields.

  • Use Anhydrous Conditions: All glassware should be oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Common choices for this compound reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene.[3][4]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Handling of Reagents: Ensure all reagents, including the nucleophile and any bases, are anhydrous.

Q3: What are the recommended solvents for reactions with this compound?

Due to its long hydrophobic carbon chain, this compound is soluble in a range of nonpolar and slightly polar aprotic solvents.[5] The choice of solvent can impact reaction rate and product solubility.

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Polar aprotic39.6Good for dissolving both this compound and many nucleophiles.[3]
Tetrahydrofuran (THF)Polar aprotic66Can be a good choice, but must be rigorously dried as it is miscible with water.
TolueneNonpolar110.6Suitable for higher temperature reactions.[4]
HexaneNonpolar69Can be used, but solubility of more polar nucleophiles may be limited.
Diethyl EtherPolar aprotic34.6Its low boiling point can be advantageous for easy removal but may not be suitable for reactions requiring higher temperatures.

Q4: My product is difficult to purify. What purification methods are suitable for derivatives of this compound?

The long carbon chain of this compound derivatives often results in high boiling points and a waxy or solid nature, making traditional distillation challenging.

  • Crystallization: This is often the most effective method for purifying solid derivatives. A suitable solvent system (e.g., ethanol/water, acetone/hexane) can be determined empirically.

  • Column Chromatography: Silica (B1680970) gel chromatography is a common technique for purifying nonpolar to moderately polar compounds.[3] A solvent system with low to medium polarity (e.g., hexane/ethyl acetate) is typically used.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts like HCl and unreacted Heneicosanoic acid.[3]

Q5: Should I use a catalyst for my this compound reaction?

For the synthesis of this compound itself from Heneicosanoic acid using reagents like thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[6][7]

For subsequent reactions of this compound with nucleophiles (e.g., alcohols, amines), a catalyst is not always necessary due to the high reactivity of the acyl chloride. However, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct, which can drive the reaction to completion.[3][6]

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware, solvents, and reagents are rigorously dried. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Reversible Reaction Use a slight excess (1.1-1.2 equivalents) of this compound or the alcohol to drive the equilibrium towards the product.
HCl Inhibition Add a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl byproduct.[3][6]
Steric Hindrance For hindered alcohols, consider using a stronger activating agent or a higher reaction temperature for a longer duration.
Issue 2: Low Yield in Amide Synthesis
Potential Cause Troubleshooting Step
Protonation of Amine Use at least two equivalents of the amine nucleophile. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, use one equivalent of the amine and one equivalent of an external non-nucleophilic base (e.g., triethylamine, pyridine).[6]
Formation of Insoluble Amine Hydrochloride Salt The hydrochloride salt of the amine may precipitate out of the solution, slowing the reaction. Using an external base like triethylamine can prevent this.
Hydrolysis of this compound Strictly adhere to anhydrous reaction conditions.
Low Nucleophilicity of Amine For weakly nucleophilic amines (e.g., anilines), the reaction may require heating or a longer reaction time.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Ester from this compound
  • Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.). Dissolve the components in an anhydrous solvent (e.g., DCM, THF).

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirring solution of the alcohol and base at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for the Synthesis of an Amide from this compound
  • Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

  • Reaction Setup: Dissolve the amine (2.2 eq.) in an anhydrous solvent like DCM in a round-bottom flask with a magnetic stir bar. Alternatively, use the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction's completion via TLC.

  • Work-up: Dilute the reaction mixture with the solvent and wash with water, followed by a wash with saturated NaHCO₃ solution and then brine.

  • Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by crystallization or column chromatography.

Visualizations

troubleshooting_yield start Low Reaction Yield hydrolysis Moisture Contamination (Hydrolysis) start->hydrolysis incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions solution1 Use Anhydrous Solvents & Inert Atmosphere hydrolysis->solution1 Solution solution2 Increase Temperature/Time & Monitor with TLC incomplete_rxn->solution2 Solution solution3 Use Base Scavenger (e.g., Pyridine) & Optimize Stoichiometry side_reactions->solution3 Solution

Caption: Troubleshooting logic for low reaction yield.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware dissolve Dissolve Nucleophile & Base prep_glass->dissolve prep_solvent Anhydrous Solvent prep_solvent->dissolve prep_reagents Dry Reagents prep_reagents->dissolve add_acyl Add Heneicosanoyl Chloride (0°C) dissolve->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Crystallization) dry->purify

Caption: General experimental workflow for this compound reactions.

References

Stability and storage conditions for Heneicosanoyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Heneicosanoyl chloride (CAS: 77582-61-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

This compound (C21H41ClO) is a long-chain fatty acyl chloride.[1] It serves as a reactive intermediate in organic synthesis, particularly for creating esters and amides.[1]

Q2: What are the primary hazards associated with this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can irritate the eyes and cause tearing. The compound is moisture-sensitive and will react with water to produce heneicosanoic acid and hydrochloric acid.[1] Vapors may form explosive mixtures with air at elevated temperatures.[2]

Q3: What are the signs of degradation?

The primary sign of degradation is hydrolysis from exposure to moisture. This will result in the formation of heneicosanoic acid and hydrochloric acid.[1] A pungent, acidic odor may become more pronounced. Visual inspection may reveal a change in color from a colorless to pale yellow liquid.[1]

Stability and Storage

Proper storage is critical to maintaining the integrity of this compound. It is chemically stable under standard ambient conditions (room temperature) when stored correctly.[2]

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Store at 2-8 °C (36-46 °F).[2]
Atmosphere Store under an inert atmosphere.[3]
Container Keep container tightly closed in a dry and well-ventilated place. Store in a corrosion-resistant container with a resistant inner liner.[2][4]
Incompatible Materials Water, strong oxidizing agents, strong bases, and alcohols.[3]
Storage Area Store in a corrosives area, away from heat, sparks, open flames, and other ignition sources. The area should be well-ventilated.[3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Product appears cloudy or has solidified. Exposure to moisture leading to hydrolysis and formation of heneicosanoic acid.The product has likely degraded. It is not recommended for use. Dispose of the material according to your institution's waste disposal protocols.
A strong, pungent odor is detected upon opening the container. This compound naturally has a pungent odor. However, a very strong acidic smell may indicate hydrolysis and the release of HCl gas.Work in a well-ventilated fume hood. If the odor is overwhelming, it may indicate a compromised container seal and significant degradation. Evaluate if the product is suitable for your experiment.
Inconsistent experimental results. The reagent may have degraded due to improper storage or handling, leading to lower reactivity or the presence of impurities.Ensure the product has been stored under the recommended conditions. If degradation is suspected, it is best to use a fresh, unopened vial of the reagent.

Experimental Protocols

Safe Handling of this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[4] A face shield may be necessary for splash protection.

  • Ventilation: All handling of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][4]

  • Dispensing:

    • Ensure the container is at room temperature before opening to prevent condensation of atmospheric moisture inside.

    • Use dry, clean glassware and syringes.

    • If transferring the liquid, do so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Reaction Quenching: Be cautious when quenching reactions containing this compound. The addition of water or protic solvents will be exothermic and will release HCl gas.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or dry sand.[4][6]

    • Collect the absorbed material into a suitable container for chemical waste.

    • Do not use water to clean up the spill as it will react violently.

  • Waste Disposal: Dispose of unused or degraded this compound and any contaminated materials according to local, state, and federal regulations.[2]

Visual Guides

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Ensure All Glassware and Equipment are Dry prep_hood->prep_materials handle_temp Allow Container to Reach Room Temperature Before Opening prep_materials->handle_temp handle_dispense Dispense Under Inert Atmosphere handle_temp->handle_dispense handle_seal Tightly Seal Container Immediately After Use handle_dispense->handle_seal cleanup_quench Quench Reaction Carefully (Exothermic, HCl gas evolution) handle_seal->cleanup_quench cleanup_spill Clean Spills with Inert Absorbent cleanup_quench->cleanup_spill cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_spill->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

Characterizing and minimizing impurities in Heneicosanoyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Heneicosanoyl Chloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing and minimizing impurities in this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₂₁H₄₁ClO) is the acyl chloride derivative of heneicosanoic acid, a long-chain saturated fatty acid.[1] It is a reactive compound used in organic synthesis, particularly for the preparation of esters, amides, and other fatty acid derivatives.[1] Due to its long hydrophobic carbon chain, it is valuable in the development of lipids, surfactants, and other biomaterials. Its high reactivity makes it an important acylating agent in the synthesis of active pharmaceutical ingredients (APIs).[2]

Q2: What are the most common impurities found in this compound after synthesis?

The most common impurities in this compound typically arise from the synthesis process. These include:

  • Unreacted Heneicosanoic Acid: The starting material for the synthesis.

  • Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess to drive the reaction to completion.[3]

  • Byproducts of Chlorination: Depending on the reagent used, byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) from thionyl chloride can be present.

  • Hydrolysis Product: Heneicosanoic acid can be regenerated if the acyl chloride is exposed to moisture.[1]

  • Solvent Residues: Solvents used during the synthesis or workup may remain.

Q3: Why does my this compound appear yellow or dark in color, and how can I decolorize it?

A yellow or dark coloration in this compound can be due to the presence of colored impurities from the starting materials or byproducts formed during the chlorination reaction, especially if the reaction was overheated.[3][4] Decomposition of the acyl chloride can also lead to discoloration.[4] The most effective method for removing non-volatile colored impurities is vacuum distillation, which should yield a colorless to pale yellow liquid.[3][5]

Q4: Is it necessary to purify this compound before using it in a subsequent reaction?

Not always. Due to its high reactivity and susceptibility to hydrolysis, purification can sometimes lead to product loss.[4][6] In some cases, it may be preferable to use the crude this compound directly in the next synthetic step, especially if the subsequent product is more stable and easier to purify.[4][6] A small trial reaction is recommended to determine if the impurities in the crude material interfere with the desired transformation.[6]

Q5: What are the best practices for handling and storing purified this compound?

This compound is sensitive to moisture and should be handled under anhydrous conditions in a fume hood.[1][5] All glassware must be thoroughly dried before use.[5] For storage, the purified product should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and analysis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The conversion of heneicosanoic acid to the acyl chloride is not complete.- Ensure the starting heneicosanoic acid is completely dry.[3]- Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride).[3]- Increase the reaction time or temperature, monitoring the reaction progress by IR spectroscopy (look for the disappearance of the broad O-H stretch of the carboxylic acid).[3]
Hydrolysis of Product: The acyl chloride has reacted with water during the workup or purification.- Use oven-dried glassware and anhydrous solvents.[7]- Perform all manipulations under an inert atmosphere (nitrogen or argon).[5][7]- If an aqueous workup is necessary, perform it quickly at low temperatures.
Product is Contaminated with Starting Material Insufficient Chlorinating Agent or Reaction Time: The reaction did not go to completion.- As with low yield, ensure a slight excess of the chlorinating agent and sufficient reaction time.[3]- Purify the crude product using vacuum fractional distillation to separate the higher-boiling carboxylic acid from the acyl chloride.[4][5]
Residual Thionyl Chloride Detected Incomplete Removal after Reaction: Excess thionyl chloride remains in the product.- Remove the bulk of the thionyl chloride by rotary evaporation.[3]- To remove trace amounts, co-evaporate with a dry, inert solvent such as toluene (B28343).[3][6] This is often repeated multiple times.
Difficulty Analyzing by HPLC/TLC On-column/Plate Decomposition: The highly reactive acyl chloride is hydrolyzing back to the carboxylic acid upon contact with the stationary phase or mobile phase.- For analysis, the acyl chloride should be converted to a more stable derivative.[6][8]- Quench an aliquot of the sample with a nucleophile like methanol (B129727) or benzylamine (B48309) to form the corresponding stable ester or amide, which can then be analyzed by chromatography.[6]
Inaccurate Quantification of Purity Hydrolysis Before or During Analysis: The acyl chloride is reacting with ambient moisture, leading to an underestimation of its purity and an overestimation of the corresponding carboxylic acid.- Prepare samples for analysis immediately before running them.- Use derivatization techniques to convert the acyl chloride into a stable compound for accurate quantification by HPLC or GC.[2][8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol describes a general procedure for the preparation of this compound from heneicosanoic acid.

Materials:

  • Heneicosanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

  • Dry glassware (round-bottom flask, reflux condenser with drying tube)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride or silica (B1680970) gel drying tube, place the heneicosanoic acid.

  • Slowly add a slight excess (approximately 1.5 equivalents) of thionyl chloride to the flask. The reaction can be performed neat or with a dry solvent like toluene.[9]

  • Heat the reaction mixture to reflux and stir for 2-4 hours.[9] The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by rotary evaporation. To ensure complete removal of trace thionyl chloride, add dry toluene and evaporate again; repeat this step 2-3 times.[3][6]

  • The resulting crude this compound can be used directly or purified by vacuum distillation.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product A Dry Glassware (Flask, Condenser) B Add Heneicosanoic Acid A->B C Add Thionyl Chloride (1.5 eq) B->C D Heat to Reflux (2-4h) C->D E Monitor for End of Gas Evolution D->E F Cool to Room Temperature E->F G Rotary Evaporation to Remove Excess SOCl2 F->G H Co-evaporate with Dry Toluene (x3) G->H I Crude this compound H->I J Purify by Vacuum Distillation (Optional) I->J

Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification by Vacuum Fractional Distillation

This is the preferred method for purifying liquid acyl chlorides like this compound.[5]

Materials:

  • Crude this compound

  • Oven-dried fractional distillation apparatus (Vigreux column recommended)

  • Heating mantle

  • Vacuum pump with a cold trap

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is completely dry and assembled while hot under a stream of dry nitrogen or argon.[4][5]

  • Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Gradually apply a high vacuum to the system. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities (e.g., residual solvent or thionyl chloride) as the first fraction.

  • Once the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a separate, pre-weighed receiving flask.[5]

  • Stop the distillation before the flask goes to dryness to avoid the formation of non-volatile, potentially unstable residues.[5]

  • Store the purified product under an inert atmosphere in a sealed container in the refrigerator.[5]

Protocol 3: Characterization by Derivatization-HPLC

Direct analysis of this compound by HPLC is challenging due to its reactivity.[8] A derivatization method is recommended for accurate quantification.[2]

Materials:

  • This compound sample

  • Derivatization reagent (e.g., 2-nitrophenylhydrazine (B1229437) solution, 100 µg/mL in a suitable solvent)[2]

  • Anhydrous reaction solvent (e.g., acetonitrile)

  • HPLC system with UV detector

Procedure:

  • Derivatization: In a clean, dry vial, dissolve a known amount of the this compound sample in the anhydrous reaction solvent.

  • Add the derivatization reagent solution. The reaction is typically carried out at room temperature for about 30 minutes.[2] This converts the acyl chloride to a stable derivative with a strong UV chromophore.[2]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a suitable reverse-phase column (e.g., C18).

    • The mobile phase is typically a mixture of acetonitrile (B52724) and water.

    • Set the UV detector to the maximum absorbance wavelength of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[2]

  • Quantification: Compare the peak area of the derivatized this compound to a calibration curve prepared from a pure standard of a similar derivatized acyl chloride to determine the concentration and purity.

G cluster_decision Purity Analysis Decision cluster_workflow Derivatization-HPLC Workflow start Need to Analyze Purity? direct_analysis Direct Analysis (GC, IR) start->direct_analysis Qualitative Check derivatization Derivatization Required (HPLC) start->derivatization Quantitative Analysis A Dissolve Sample in Anhydrous Solvent derivatization->A B Add Derivatization Reagent A->B C React at Room Temp for 30 min B->C D Inject Derivatized Sample into HPLC C->D E Analyze by RP-HPLC with UV Detection D->E F Quantify using Calibration Curve E->F

Caption: Decision tree and workflow for purity analysis.

Data Presentation: Impurity Profiling

While specific quantitative data for a particular batch of this compound is experiment-dependent, the tables below provide a template for presenting results from common analytical techniques.

Table 1: Purity and Impurity Profile by Derivatization-GC/MS

Compound Retention Time (min) Area (%) Identity Confirmation
This compound (as methyl ester derivative)e.g., 15.2e.g., 98.5Mass Spectrum Match
Heneicosanoic acid (as methyl ester derivative)e.g., 14.8e.g., 1.2Mass Spectrum Match
Other Impurity 1e.g., 12.5e.g., 0.3Tentative ID by MS
Total 100.0

Table 2: Spectroscopic Data for Characterization

Technique Parameter Expected Result for this compound
FT-IR Carbonyl (C=O) StretchStrong absorption around 1800 cm⁻¹[10]
C-Cl StretchAbsorption in the 600-800 cm⁻¹ region[10]
O-H Stretch (from acid impurity)Absence of a broad peak from 2500-3300 cm⁻¹ indicates high purity[10]
¹H NMR α-CH₂ ProtonsTriplet around 2.8-3.0 ppm
Other CH₂ ProtonsMultiplets between 1.2-1.8 ppm
Terminal CH₃ ProtonsTriplet around 0.9 ppm
¹³C NMR Carbonyl Carbon (C=O)Resonance around 170-174 ppm

References

Technical Support Center: Scaling Up Heneicosanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Heneicosanoyl chloride for pilot studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized from heneicosanoic acid using a chlorinating agent. The most common laboratory and industrial methods involve reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). For pilot-scale production, thionyl chloride and oxalyl chloride are often preferred due to the gaseous nature of their byproducts, which simplifies purification.

Q2: What are the critical safety precautions to take when working with the reagents for this synthesis?

A2: The synthesis of this compound involves hazardous materials and requires strict safety protocols.

  • Thionyl chloride and Oxalyl chloride: These reagents are corrosive and toxic. They react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • This compound: The product itself is corrosive and will hydrolyze in the presence of moisture to release hydrochloric acid.[1] It should be handled with care in a dry, inert atmosphere.

  • Pressure build-up: The reaction generates gaseous byproducts. The reaction vessel must be equipped with a proper gas outlet or a condenser to avoid pressure build-up.

Q3: How can I monitor the progress of the reaction?

A3: Several methods can be used to monitor the reaction progress:

  • Gas Evolution: The reaction of heneicosanoic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The cessation of gas evolution is a good indicator that the reaction is nearing completion.

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency (around 1800 cm⁻¹).

  • Thin Layer Chromatography (TLC): To check for the consumption of the starting material, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol (B129727) to convert the acyl chloride to a stable methyl ester. The resulting mixture can then be analyzed by TLC.

Q4: What is the best method for purifying this compound at a pilot scale?

A4: For long-chain fatty acyl chlorides like this compound, purification by distillation can be challenging due to their high boiling points and potential for thermal decomposition.[2] At the pilot scale, the crude product is often of sufficient purity for subsequent steps after the removal of excess chlorinating agent and solvent under reduced pressure.[3][4] If further purification is necessary, techniques like short-path distillation under high vacuum can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Presence of moisture in reagents or glassware. 3. Insufficient amount of chlorinating agent. 4. Low reaction temperature.1. Extend the reaction time or increase the reaction temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents). 4. For thionyl chloride, refluxing is often necessary.
Product is a Dark Color 1. Reaction temperature is too high, causing decomposition. 2. Impurities in the starting material. 3. Use of an inappropriate catalyst or prolonged reaction times.1. Carefully control the reaction temperature. 2. Ensure the purity of the heneicosanoic acid. 3. If using a catalyst like DMF, use it in catalytic amounts. Avoid unnecessarily long reaction times.
Difficulty Removing Excess Thionyl Chloride 1. Thionyl chloride has a relatively high boiling point (76 °C). 2. Inefficient vacuum system.1. After the initial removal by rotary evaporation, add a high-boiling inert solvent like toluene (B28343) and re-evaporate to azeotropically remove the remaining thionyl chloride.[3] 2. Ensure your vacuum pump is in good working order and can achieve a sufficiently low pressure. Use a cold trap to protect the pump.
Product Hydrolyzes Back to Carboxylic Acid 1. Exposure to atmospheric moisture during workup or storage. 2. Use of protic solvents.1. Perform the workup and storage under a dry, inert atmosphere. 2. Use anhydrous aprotic solvents for any subsequent steps.

Experimental Protocols

Pilot-Scale Synthesis of this compound using Thionyl Chloride

This protocol is adapted for a pilot-scale synthesis and assumes the use of appropriate pilot plant equipment.

Materials:

  • Heneicosanoic acid (C₂₁H₄₂O₂)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

Equipment:

  • Glass-lined reactor with a heating/cooling jacket, mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber system (containing a basic solution like NaOH to neutralize HCl and SO₂).

  • Addition funnel or pump for controlled addition of reagents.

  • Vacuum pump with a cold trap.

  • Rotary evaporator (for smaller pilot batches) or a wiped-film evaporator for continuous removal of volatiles.

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Charging the Reactor: Charge the reactor with heneicosanoic acid. For every 1 mole of heneicosanoic acid, plan to use approximately 1.2 to 1.5 moles of thionyl chloride.

  • Solvent Addition: Add an anhydrous, inert solvent like dichloromethane to the reactor to dissolve or suspend the heneicosanoic acid. The amount of solvent should be sufficient to ensure good mixing.

  • Addition of Thionyl Chloride: Slowly add the thionyl chloride to the stirred suspension of heneicosanoic acid at room temperature. The addition should be controlled to manage the initial gas evolution.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (for DCM, this is around 40°C). Maintain the reflux with stirring for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction progress using IR spectroscopy or by analyzing quenched aliquots by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure. For larger scales, a wiped-film evaporator may be more efficient.

    • To ensure complete removal of thionyl chloride, an optional step is to add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • Product: The resulting this compound should be a pale yellow, oily liquid or a low-melting solid, which can be used in the next step without further purification for most applications.[1]

Data Presentation

ParameterLaboratory Scale (Adapted from similar syntheses)Pilot Scale (Adapted from Behenoyl Chloride Synthesis)[2]
Starting Material Heneicosanoic Acid (e.g., 10 g)Behenic Acid (homologous fatty acid) (e.g., 2028 g, 6 moles)
Chlorinating Agent Thionyl Chloride (1.2 - 1.5 eq.)Phosgene (B1210022) (6 moles) with Diethylformamide catalyst (1.2 moles)
Solvent DichloromethaneNone (neat reaction)
Reaction Temperature Reflux (approx. 40°C)76-80°C
Reaction Time 2-4 hours2.75 hours for phosgene addition, then 1 hour hold
Typical Yield >95% (crude)99.2%
Purity >95% (by NMR of ester derivative)94% (by IR)

Mandatory Visualizations

Signaling Pathways

VLCFA_Metabolism_Signaling cluster_synthesis VLCFA Synthesis (ER) cluster_metabolism VLCFA Metabolism & Signaling Fatty_Acid_Elongation Fatty Acid Elongation (C16/C18-CoA) VLCFA_CoA VLCFA-CoA (e.g., Heneicosanoyl-CoA) Fatty_Acid_Elongation->VLCFA_CoA ELOVL enzymes Sphingolipids Sphingolipids (e.g., Ceramides) VLCFA_CoA->Sphingolipids Glycerophospholipids Glycerophospholipids VLCFA_CoA->Glycerophospholipids Lipid_Mediators Lipid Mediators Sphingolipids->Lipid_Mediators Cell_Signaling Cell Signaling (Apoptosis, Proliferation) Sphingolipids->Cell_Signaling Membrane_Structure Membrane Structure & Fluidity Glycerophospholipids->Membrane_Structure Gene_Expression Gene Expression Regulation Lipid_Mediators->Gene_Expression

Caption: Very Long-Chain Fatty Acid (VLCFA) metabolism and signaling pathway.

Experimental Workflow

Synthesis_Workflow Start Start: Dry Reactor & Reagents Charge_Reactants Charge Heneicosanoic Acid & Solvent Start->Charge_Reactants Add_SOCl2 Slowly Add Thionyl Chloride Charge_Reactants->Add_SOCl2 Reflux Heat to Reflux (2-4h) Add_SOCl2->Reflux Monitor Monitor Reaction (Gas evolution, IR, TLC) Reflux->Monitor Workup Cool & Remove Volatiles (Vacuum) Monitor->Workup Complete Troubleshoot Incomplete? Troubleshoot Monitor->Troubleshoot Incomplete Azeotrope Optional: Toluene Azeotrope Workup->Azeotrope Product Product: this compound Azeotrope->Product Troubleshoot->Reflux Continue Reaction

Caption: Experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Heneicosanoyl Chloride by NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heneicosanoyl chloride (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride utilized in organic synthesis for creating esters and amides, often as a reactive intermediate in the production of pharmaceuticals and complex lipids. Due to its high reactivity, particularly its susceptibility to hydrolysis, ensuring its purity is critical for achieving desired reaction outcomes, yields, and the safety of the final products. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the purity assessment of this compound, offering detailed experimental protocols and data interpretation.

Primary Impurity Profile

The most common impurity in this compound is its parent carboxylic acid, Heneicosanoic acid . This impurity can arise from two main sources:

  • Incomplete Synthesis: The reaction of heneicosanoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) may not go to completion.

  • Hydrolysis: Exposure of the highly reactive this compound to atmospheric moisture or residual water in solvents will readily convert it back to heneicosanoic acid.[1]

Therefore, the primary goal of purity analysis is to detect and quantify the presence of residual heneicosanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful quantitative technique that provides detailed structural information, making it the gold standard for identifying and quantifying impurities with distinct signals.[1]

¹H NMR Analysis

In ¹H NMR, the key is to compare the signal of the alpha-methylene protons (CH₂) adjacent to the carbonyl group. In the acyl chloride, this signal is shifted significantly downfield compared to the corresponding signal in the carboxylic acid.

¹³C NMR Analysis

¹³C NMR offers a clearer view of the carbon backbone. The most diagnostic signals are those of the carbonyl carbon and the alpha-carbon, which have distinct chemical shifts in the acyl chloride versus the carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected chemical shifts (in ppm, using a CDCl₃ solvent) for this compound and its primary impurity.

Assignment This compound (Expected) Heneicosanoic Acid (Impurity) [2][3]Comment
¹H NMR
α-CH₂ (CH₂ COCl)~2.8 - 2.9 ppm (triplet)~2.35 ppm (triplet)[2]Key diagnostic region. The electron-withdrawing chloride causes a significant downfield shift.
β-CH₂ (CH₂CH₂ COCl)~1.7 ppm (multiplet)~1.63 ppm (multiplet)[2]Minor shift difference.
Alkyl Chain (CH₂)n ~1.25 ppm (broad singlet)~1.25 ppm (broad singlet)[2]Signals overlap completely.
Terminal CH₃ ~0.88 ppm (triplet)~0.88 ppm (triplet)[2]Signals overlap completely.
Acid OH N/A~10-12 ppm (broad singlet)Unambiguous but often very broad. May not be visible at low concentrations.
¹³C NMR
C=O ~173 - 174 ppm~180 ppm[2]Key diagnostic signal. The carbonyl carbon in the acid is further downfield.
α-C (C H₂COCl)~46 - 47 ppm~34 ppm[2]Excellent diagnostic signal with a clear separation between the two species.
β-C (CH₂C H₂COCl)~25 - 26 ppm~24.7 ppm[2]Small but potentially resolvable difference.
Alkyl Chain Cn ~22 - 32 ppm~22 - 32 ppm[2]Most signals will overlap.
Terminal C (CH₃) ~14.1 ppm~14.1 ppm[2]Signals overlap completely.

Note: Predicted shifts for this compound are based on standard chemical shift theory for acyl chlorides.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Due to the moisture sensitivity of this compound, sample preparation must be conducted under anhydrous conditions. Use a high-quality deuterated solvent (e.g., CDCl₃) from a sealed ampoule or dried over molecular sieves.

  • Procedure: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add ~0.6 mL of anhydrous CDCl₃ to the NMR tube.

  • Cap the tube securely and invert several times to ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H spectrum. Ensure the spectral width covers the range of -1 to 13 ppm. A sufficient relaxation delay (e.g., d1 = 5 seconds) is crucial for accurate integration and quantification.

  • Acquire the ¹³C spectrum using a standard proton-decoupled pulse program.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). For quantification, carefully integrate the alpha-CH₂ triplet of this compound (~2.85 ppm) and the alpha-CH₂ triplet of heneicosanoic acid (~2.35 ppm). The molar percentage of the impurity can be calculated from the relative integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying functional groups. It can quickly confirm the conversion of a carboxylic acid to an acyl chloride but is less suited for precise quantification of minor impurities compared to NMR.[1]

The key analytical feature is the position of the carbonyl (C=O) stretching frequency. The electron-withdrawing effect of the chlorine atom increases the bond order of the C=O bond, shifting its stretching vibration to a higher wavenumber compared to the corresponding carboxylic acid.[4]

Quantitative Data Summary
Functional Group This compound (Expected) Heneicosanoic Acid (Impurity) Comment
C=O Stretch ~1800 cm⁻¹ (sharp, strong) [4]~1710 cm⁻¹ (strong) Primary diagnostic bands. These two peaks are typically well-resolved.
O-H Stretch N/A~2500-3300 cm⁻¹ (very broad) Confirmatory signal for the acid. Its presence is a clear sign of impurity.
C-H Stretch (Alkyl) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Signals overlap completely.
Experimental Protocol: IR Analysis
  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method as it is fast and requires minimal sample preparation.

  • Procedure: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the this compound sample directly onto the ATR crystal. As the sample is often a low-melting solid or waxy substance, gentle warming may be required to ensure good contact.[5]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The presence of a strong, sharp peak around 1800 cm⁻¹ confirms the acyl chloride. The presence of a peak around 1710 cm⁻¹ and/or a broad absorption in the 2500-3300 cm⁻¹ region indicates the presence of the heneicosanoic acid impurity.

Method Comparison and Alternatives

Parameter NMR Spectroscopy IR Spectroscopy Alternative: HPLC (Derivatization)
Purity Confirmation ExcellentGoodExcellent
Impurity Identification Excellent (Provides full structure)Good (Functional groups only)Good (Based on retention time)
Quantification Excellent (Highly accurate)Poor to Semi-QuantitativeExcellent (Highly sensitive)
Speed Slow (Minutes to hours)Fast (Seconds to minutes)Moderate (Minutes)
Sample Consumption Moderate (mg)Low (µg to mg)Very Low (µg)
Key Advantage Definitive structural and quantitative data in one experiment.Speed and ease of use for quick verification.Superior sensitivity for trace-level analysis.[6]
Key Limitation Lower sensitivity than HPLC, higher equipment cost.Not suitable for accurate quantification.Indirect method; requires a robust derivatization protocol.[7]

High-Performance Liquid Chromatography (HPLC): For detecting trace levels of acyl chlorides, derivatization followed by HPLC is a highly sensitive method.[6] The acyl chloride is reacted with a chromophoric agent (like 2-nitrophenylhydrazine), and the resulting stable derivative is analyzed, allowing for detection at µg/mL levels.[6]

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for purity assessment.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample Prep Prepare under Anhydrous Conditions Sample->Prep NMR Acquire 1H & 13C NMR Spectra Prep->NMR Dissolve in anhydrous CDCl3 IR Acquire IR Spectrum (ATR) Prep->IR Apply directly to crystal Quant Quantify Impurity (via 1H NMR integration) NMR->Quant Ident Identify Functional Groups (via IR C=O stretches) IR->Ident Purity Determine Purity (%) Quant->Purity Ident->Purity

Caption: Experimental workflow for purity analysis.

Caption: Logic diagram for impurity identification.

References

A Comparative Analysis of Heneicosanoyl Chloride Reactivity for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides a comprehensive comparison of the reactivity of Heneicosanoyl chloride, a long-chain aliphatic acyl chloride, with other commonly utilized acyl chlorides, including short-chain aliphatic and aromatic variants. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design.

Understanding Acyl Chloride Reactivity

Acyl chlorides are highly reactive organic compounds characterized by a -COCl functional group. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is significantly influenced by both electronic and steric effects.[1][2] The presence of two electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon creates a strong partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[3] This inherent reactivity makes acyl chlorides versatile reagents for the synthesis of esters, amides, and other carboxylic acid derivatives.[4]

Comparative Reactivity of Acyl Chlorides

The reactivity of an acyl chloride is not uniform and varies depending on the nature of the R group attached to the carbonyl. To illustrate these differences, this guide compares this compound with Acetyl chloride (a short-chain aliphatic acyl chloride) and Benzoyl chloride (an aromatic acyl chloride).

Data Presentation: Relative Reactivity Comparison
Acyl ChlorideStructureRelative Hydrolysis RateKey Influencing Factors
Acetyl ChlorideCH₃COClVery FastElectronic Effect: The methyl group is weakly electron-donating, doing little to stabilize the electrophilic carbonyl carbon.[5] Steric Effect: Minimal steric hindrance allows for easy access of nucleophiles.
Benzoyl ChlorideC₆H₅COClSlowElectronic Effect: The phenyl group delocalizes the positive charge on the carbonyl carbon through resonance, stabilizing the acyl chloride and reducing its electrophilicity.[5] Steric Effect: The planar phenyl group presents moderate steric hindrance.
This compoundC₂₀H₄₁COClModerate to Fast (Slower than Acetyl Chloride)Electronic Effect: The long alkyl chain has a weak electron-donating inductive effect, similar to a methyl group. Steric Effect: The long, bulky alkyl chain creates significant steric hindrance, making it more difficult for nucleophiles to approach the carbonyl carbon compared to acetyl chloride.[6]

Note: The relative hydrolysis rate for this compound is an estimation based on established principles of steric and electronic effects.

Experimental Protocols

To quantitatively assess the reactivity of different acyl chlorides, standardized experimental protocols are essential. Below are detailed methodologies for comparing the rates of hydrolysis and esterification.

Protocol 1: Comparative Hydrolysis of Acyl Chlorides

Objective: To determine and compare the rate of hydrolysis of this compound, Acetyl chloride, and Benzoyl chloride.

Materials:

  • Acyl chlorides (this compound, Acetyl chloride, Benzoyl chloride)

  • Solvent (e.g., acetone (B3395972) or acetonitrile)

  • Distilled water

  • Conductivity probe and meter

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of the acyl chloride in the chosen solvent at a known concentration.

  • Place a known volume of a solvent-water mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar.

  • Immerse the reaction vessel in a thermostatic water bath to maintain a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, known amount of the acyl chloride solution to the stirring solvent-water mixture.

  • Record the conductivity of the solution at regular time intervals. The conductivity will increase as the hydrolysis reaction produces hydrochloric acid.[7]

  • Continue recording until the conductivity reaches a constant value, indicating the completion of the reaction.

  • The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time.

Protocol 2: Comparative Esterification of Acyl Chlorides with an Alcohol

Objective: To compare the yield and reaction time for the esterification of this compound, Acetyl chloride, and Benzoyl chloride with a primary alcohol (e.g., ethanol).

Materials:

  • Acyl chlorides (this compound, Acetyl chloride, Benzoyl chloride)

  • Anhydrous ethanol

  • Anhydrous pyridine (B92270) (as a base to neutralize HCl)[8]

  • Anhydrous dichloromethane (B109758) (as a solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Apparatus for thin-layer chromatography (TLC) or gas chromatography (GC) for reaction monitoring

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (ethanol) and pyridine in dichloromethane.

  • Cool the solution in an ice bath.

  • Dissolve the acyl chloride in dichloromethane in a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled alcohol solution with continuous stirring.

  • Monitor the progress of the reaction using TLC or GC at regular intervals.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with a dilute acid solution and then with a saturated sodium bicarbonate solution, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.

  • Determine the yield of the resulting ester. The reaction time and yield will provide a basis for comparing the reactivity of the acyl chlorides.[9]

Visualizing Reaction Mechanisms and Influencing Factors

To further elucidate the principles governing acyl chloride reactivity, the following diagrams are provided.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AcylChloride Acyl Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Product Substituted Product (R-CONu) Tetrahedral->Product Elimination of Cl- HCl HCl Tetrahedral->HCl

General Mechanism of Nucleophilic Acyl Substitution.

G cluster_factors Influencing Factors cluster_electronic_details Electronic Details cluster_steric_details Steric Details Reactivity Acyl Chloride Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effects (e.g., alkyl groups - donating) Electronic->Inductive Resonance Resonance Effects (e.g., aryl groups - stabilizing) Electronic->Resonance Bulkiness Bulkiness of R Group (e.g., long alkyl chains) Steric->Bulkiness

References

Validating the Heneicosanoyl Moiety: A Mass Spectrometry-Based Comparison of Heneicosanoic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confident structural elucidation of lipid-based molecules is paramount. When dealing with long-chain fatty acyl structures like the heneicosanoyl group (C21), mass spectrometry stands as a powerful analytical tool. While direct analysis of the reactive Heneicosanoyl chloride can be challenging due to its hydrolytic instability, its structure can be reliably validated by examining its parent carboxylic acid, heneicosanoic acid, and its more stable methyl ester derivative, methyl heneicosanoate. This guide provides a comparative overview of the mass spectrometric behavior of these two key compounds, offering experimental data and protocols to support structural validation.

Comparative Analysis of Mass Spectra

The structural validation of the heneicosanoyl moiety via mass spectrometry is effectively achieved by analyzing its parent carboxylic acid and its methyl ester derivative. The following table summarizes the key mass-to-charge (m/z) fragments observed in the electron ionization (EI) mass spectra of heneicosanoic acid and methyl heneicosanoate. This data is crucial for identifying the characteristic fragmentation patterns that confirm the C21 alkyl chain.

Analyte Molecular Ion (M+) Key Diagnostic Fragments (m/z) Interpretation
Heneicosanoic Acid326 (low abundance)60, 73, [M-18]+, [M-45]+The fragment at m/z 60 is characteristic of the McLafferty rearrangement in carboxylic acids. The [M-18]+ peak corresponds to the loss of water, and the [M-45]+ peak to the loss of the carboxyl group.
Methyl Heneicosanoate34074, 87, [M-31]+, [M-43]+The fragment at m/z 74 is a key indicator of the McLafferty rearrangement in fatty acid methyl esters. The peak at m/z 87 arises from cleavage beta to the carbonyl group. The [M-31]+ peak signifies the loss of the methoxy (B1213986) group.

Experimental Protocols

Accurate mass spectrometric analysis is predicated on robust and well-defined experimental procedures. Below are detailed protocols for sample preparation and analysis.

Protocol 1: Direct Analysis of Heneicosanoic Acid by GC-MS
  • Sample Preparation: Dissolve a known quantity of heneicosanoic acid in a suitable volatile solvent such as chloroform (B151607) or hexane (B92381) to a final concentration of 1 mg/mL.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Protocol 2: Derivatization of Heneicosanoic Acid to Methyl Heneicosanoate

For enhanced volatility and improved chromatographic separation, heneicosanoic acid is often derivatized to its fatty acid methyl ester (FAME), methyl heneicosanoate.

  • Esterification Reaction:

    • To 1 mg of heneicosanoic acid in a vial, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Allow the solution to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of deionized water to the vial.

    • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the methyl heneicosanoate to a clean vial.

  • GC-MS Analysis: Analyze the extracted methyl henecosanoate using the same GC-MS parameters as described in Protocol 1.

Visualizing Fragmentation and Workflow

Understanding the fragmentation pathways and the overall analytical workflow is facilitated by clear visualizations.

cluster_Heneicosanoic_Acid Heneicosanoic Acid Fragmentation cluster_Methyl_Heneicosanoate Methyl Heneicosanoate Fragmentation M_acid Heneicosanoic Acid (M+, m/z 326) frag1_acid Loss of H₂O ([M-18]+, m/z 308) M_acid->frag1_acid - H₂O frag2_acid Loss of COOH ([M-45]+, m/z 281) M_acid->frag2_acid - COOH mclafferty_acid McLafferty Rearrangement (m/z 60) M_acid->mclafferty_acid γ-H transfer M_ester Methyl Heneicosanoate (M+, m/z 340) frag1_ester Loss of OCH₃ ([M-31]+, m/z 309) M_ester->frag1_ester - OCH₃ frag2_ester β-cleavage (m/z 87) M_ester->frag2_ester - C₁₉H₃₉ mclafferty_ester McLafferty Rearrangement (m/z 74) M_ester->mclafferty_ester γ-H transfer

Caption: Key EI fragmentation pathways for Heneicosanoic Acid and Methyl Heneicosanoate.

start Sample containing Heneicosanoyl Moiety derivatization Derivatization (Esterification) start->derivatization Optional but Recommended gcms GC-MS Analysis start->gcms Direct Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis validation Structural Validation data_analysis->validation

Caption: General workflow for the validation of the Heneicosanoyl structure via GC-MS.

A Comparative Guide to the Quantitative Analysis of Heneicosanoyl Chloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Heneicosanoyl chloride, a long-chain saturated acyl chloride, is a critical requirement for researchers and professionals in drug development and chemical synthesis. Due to the high reactivity of the acyl chloride functional group, direct analysis within a complex reaction mixture presents significant challenges. This guide provides an objective comparison of prevalent analytical methodologies, offering detailed experimental protocols and performance data to aid in the selection of the most suitable technique for a given application. The performance data presented is benchmarked against structurally similar long-chain acyl chlorides and their derivatives, providing a reliable framework for methodology assessment.

Comparison of Analytical Methodologies

The choice of analytical technique for quantifying this compound is dictated by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The primary methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry—each offer distinct advantages and limitations. Because this compound is highly reactive and lacks a strong chromophore, GC and HPLC methods necessitate a derivatization step to convert it into a more stable and detectable compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase based on differential partitioning.Quantification based on the direct proportionality between NMR signal integrals and the number of atomic nuclei.[1]
Derivatization Required. Conversion to a stable, volatile ester (e.g., methyl heneicosanoate).[2]Required. Conversion to a derivative with a strong UV chromophore (e.g., using 2-nitrophenylhydrazine).[3][4]Not Required. Direct analysis of the molecule in solution.
Typical Detector Flame Ionization (FID) or Mass Spectrometry (MS).Diode Array (DAD) or UV-Vis.NMR Spectrometer (e.g., 400 MHz or higher).
Advantages - High resolution and sensitivity (especially with MS).- Well-established for fatty acid analysis.- High sensitivity and specificity with UV-active derivatives.- Suitable for non-volatile compounds.[3]- Non-destructive.- Provides structural information.- High accuracy and precision with a suitable internal standard.[5][6]- No need for compound-specific reference standards for relative quantification.
Disadvantages - Requires derivatization, adding a step and potential for error.- Not suitable for thermally labile compounds.- Derivatization is essential, increasing complexity.- Matrix interferences can be a challenge.[3]- Lower sensitivity compared to chromatographic methods.- High instrument cost.- Potential for signal overlap in complex mixtures.
LOD (Est.) Low ng/mL range.[7]~0.01–0.03 µg/mL.[7]µg/mL to mg/mL range.
LOQ (Est.) Low to mid ng/mL range.[7]~0.04 µg/mL.[7]µg/mL to mg/mL range.
Linearity (R²) >0.99.[7]>0.999.[7]>0.999.

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on performance data for similar long-chain fatty acid derivatives. Actual values for this compound derivatives may vary.

Experimental Protocols & Workflows

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrix characteristics.

Gas Chromatography (GC) via Methyl Ester Derivatization

This method involves the conversion of this compound to its more stable and volatile methyl ester derivative, Methyl Heneicosanoate, which is then analyzed by GC. The reaction with anhydrous methanol (B129727) is rapid and typically does not require a catalyst due to the high reactivity of the acyl chloride.[2]

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Reaction Mixture B Aliquot Sampling A->B C Add Anhydrous Methanol (Derivatization) B->C D Vortex & Incubate C->D E Add Hexane & Water D->E F Vortex & Centrifuge E->F G Collect Organic Layer F->G H Inject into GC-FID/MS G->H I Data Acquisition H->I J Quantification vs. Standard I->J cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis A Reaction Mixture B Aliquot Sampling in Acetonitrile A->B C Add 2-Nitrophenylhydrazine Solution B->C D Incubate at Room Temp C->D E Inject into HPLC-DAD D->E F Data Acquisition at 395 nm E->F G Quantification vs. Standard F->G cluster_prep Sample Preparation cluster_analysis Analysis A Reaction Mixture B Weigh Aliquot Accurately A->B D Dissolve Both in Deuterated Solvent (e.g., CDCl3) B->D C Weigh Internal Standard Accurately C->D E Transfer to NMR Tube D->E F Acquire 1H NMR Spectrum (Optimized Parameters) E->F G Process Data & Integrate Signals F->G H Calculate Concentration G->H cluster_prep Sample Preparation cluster_analysis Analysis A Reaction Mixture B Add Aliquot to Solvent (e.g., Acetone) A->B C Add Excess Reagent (e.g., Pyridine/Water) B->C D Titrate with Standardized NaOH Solution C->D E Detect Endpoint (Indicator or Potentiometric) D->E F Calculate Concentration E->F

References

A Comparative Analysis of Chlorinating Agents for the Synthesis of Heneicosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of long-chain fatty acid derivatives, the efficient conversion of heneicosanoic acid to heneicosanoyl chloride is a critical step. The choice of chlorinating agent significantly impacts reaction efficiency, product purity, and the overall feasibility of the synthesis. This guide provides an objective comparison of common chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ and PCl₅)—supported by experimental data from analogous long-chain fatty acid chloride preparations.

Performance Comparison of Chlorinating Agents

The selection of a suitable chlorinating agent is a balance between reactivity, yield, and ease of purification. The following table summarizes quantitative data for the synthesis of oleoyl (B10858665) chloride, a long-chain fatty acid chloride structurally similar to this compound, providing a strong basis for comparison.

Chlorinating AgentTypical YieldByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) ** 97-99% (crude)[1]SO₂(g), HCl(g)[1]High yield, volatile byproducts simplify purification.[1]Can cause side reactions with unsaturated fatty acids.[1]
Oxalyl Chloride ((COCl)₂) **86%[1]CO(g), CO₂(g), HCl(g)[2][3][4]Milder reaction conditions, volatile byproducts.[2]Higher cost compared to other agents.[5]
Phosphorus Trichloride (B1173362) (PCl₃) ~60%[1]H₃PO₃(s)Economical.[1]Lower yield, non-volatile byproduct requires more complex purification.[1]
Phosphorus Pentachloride (PCl₅) QuantitativePOCl₃(l), HCl(g)High reactivity and yield.Solid reagent can be more difficult to handle, non-volatile byproduct.

Experimental Protocols

The following are representative experimental protocols for the synthesis of long-chain fatty acid chlorides using the compared chlorinating agents. These can be adapted for the synthesis of this compound from heneicosanoic acid.

Thionyl Chloride

This protocol is adapted from the high-yield synthesis of oleoyl chloride.[1]

  • Apparatus Setup: A distillation apparatus with a dropping funnel is assembled. The reaction should be carried out under a fume hood.

  • Reaction: Place heneicosanoic acid (1 equivalent) in the dropping funnel. Begin the distillation of thionyl chloride (excess) to fill the column with its vapor and establish a steady reflux.

  • Addition of Fatty Acid: Add the molten heneicosanoic acid dropwise from the funnel into the refluxing thionyl chloride over a period of approximately 35 minutes.

  • Work-up: Once the addition is complete, the reaction mixture is collected. Excess thionyl chloride and volatile byproducts (SO₂ and HCl) are removed under reduced pressure, typically on a steam bath.

  • Purification: The crude this compound can be used for most applications without further purification. For higher purity, distillation under high vacuum can be performed.

Oxalyl Chloride

This general procedure is effective for converting carboxylic acids to acid chlorides.[6][7][8]

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve heneicosanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or hexane.[9]

  • Addition of Reagents: Add oxalyl chloride (approximately 1.3 to 2 equivalents) dropwise to the stirred solution at room temperature.[7][9] Following this, add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[7][8]

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5 to 2 hours. The reaction progress is indicated by the cessation of gas evolution (CO, CO₂, and HCl).[7][9]

  • Work-up and Purification: Remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude this compound is often of high purity. If necessary, further purification can be achieved by vacuum distillation.

Phosphorus Trichloride / Phosphorus Pentachloride

This method provides a quantitative yield of long-chain fatty acid chlorides and simplifies purification by avoiding distillation.

  • Reaction Setup: In a flask, dissolve heneicosanoic acid (1 equivalent) in an inert organic solvent such as hexane.

  • Addition of Chlorinating Agent: Add phosphorus trichloride or phosphorus pentachloride (a slight excess) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete. The reaction time may vary.

  • Purification: Transfer the reaction mixture to a separatory funnel and wash the organic phase with water to remove the phosphorous acid (H₃PO₃) or phosphoric acid byproduct.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent under reduced pressure to yield the this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from heneicosanoic acid.

G General Workflow for this compound Synthesis cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification Heneicosanoic_Acid Heneicosanoic Acid Reaction_Vessel Reaction Vessel (Anhydrous Solvent) Heneicosanoic_Acid->Reaction_Vessel Removal_of_Volatiles Removal of Excess Reagent & Volatile Byproducts (Reduced Pressure) Reaction_Vessel->Removal_of_Volatiles Chlorinating_Agent Add Chlorinating Agent (SOCl₂, (COCl)₂, PCl₃/PCl₅) Chlorinating_Agent->Reaction_Vessel Washing Aqueous Wash (for PCl₃/PCl₅ method) Removal_of_Volatiles->Washing If applicable Distillation Vacuum Distillation (Optional, for high purity) Removal_of_Volatiles->Distillation Final_Product This compound Washing->Final_Product Distillation->Final_Product

Caption: General Workflow for this compound Synthesis.

References

Benchmarking Heneicosanoyl Chloride Derivatization Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common derivatization methods for heneicosanoyl chloride, a C21:0 long-chain acyl chloride. Effective derivatization is critical for accurate and sensitive quantification of fatty acids and their derivatives by chromatographic techniques. This document outlines various derivatization strategies, presents supporting experimental data from analogous compounds, and provides detailed protocols to assist researchers in selecting the optimal method for their analytical needs.

This compound, due to its high reactivity, is not suitable for direct injection into gas chromatography (GC) systems[1]. Derivatization to a more stable and volatile form is a necessary prerequisite for reliable analysis. Similarly, for high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophoric or fluorophoric tag, enhancing detection sensitivity[2].

Comparison of Derivatization Efficiencies for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. The most prevalent derivatization method is the conversion to fatty acid methyl esters (FAMEs). While specific quantitative data for this compound is not extensively available, the derivatization efficiency of long-chain fatty acids and related compounds provides a strong benchmark.

Table 1: Comparison of Common Derivatization Methods for GC-MS

Derivatization MethodReagent/CatalystTypical Yield/EfficiencyAdvantagesDisadvantagesReference
Esterification to FAMEs Methanol (B129727) (for acyl chlorides)High (often quantitative)Simple, rapid reaction with acyl chlorides.Sensitive to water.[1]
BCl₃/Methanol (for free fatty acids)>90%Effective for a wide range of fatty acids.Reagent is corrosive and moisture-sensitive.
KOH/Methanol (transesterification)~95%High yield for triglycerides.Not directly applicable to acyl chlorides.[3]
Acid-Catalyzed (e.g., H₂SO₄)Variable (can be >90%)Inexpensive reagents.Can be slower than other methods.[4][5]
Silylation BSTFA + TMCSHighProduces stable derivatives.Reagents are sensitive to moisture.
Pentafluorobenzyl (PFB) Ester Formation Pentafluorobenzyl Bromide (PFBBr)HighForms stable derivatives with excellent sensitivity in electron capture negative ion chemical ionization (ECNICI)-MS.Can be a multi-step process.[6][7]

Comparison of Derivatization Efficiencies for LC-MS Analysis

For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.

Table 2: Comparison of Common Derivatization Reagents for LC-MS

Derivatization ReagentTarget Functional GroupKey AdvantagesLimitationsReference
Benzoyl Chloride Amines, phenols, thiols, alcoholsFast reaction (<1 min), stable derivatives, improves sensitivity (2 to 10-fold increase).Not specific to carboxylic acids.[8][9]
Dansyl Chloride Primary and secondary amines, phenolsWell-established reagent.Harsher reaction conditions, less stable derivatives compared to benzoyl chloride.[1]
4-Bromo-N-methylbenzylamine Carboxylic acidsEnables positive electrospray ionization and provides a distinct isotopic pattern for identification.Requires coupling agents.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from this compound for GC-MS Analysis

This protocol is adapted from methodologies for long-chain acyl chlorides[1].

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of anhydrous methanol to the vial. The high reactivity of the acyl chloride facilitates efficient esterification, often without the need for a strong acid catalyst[1].

  • Reaction: Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 10 minutes.

  • Extraction: Add 1 mL of hexane (B92381) to the vial and vortex thoroughly. Add 1 mL of water and vortex again.

  • Phase Separation: Centrifuge the vial at low speed to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected hexane layer to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution.

Protocol 2: Fluorescent Derivatization for HPLC Analysis

This is a generalized protocol based on the use of bromomethyl-containing fluorophores for fatty acid analysis[2].

  • Hydrolysis (if starting from acyl chloride): Carefully hydrolyze a known amount of this compound to heneicosanoic acid by reacting with a stoichiometric amount of water in an appropriate solvent.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Re-dissolve the dried heneicosanoic acid in 100 µL of anhydrous acetone (B3395972) or acetonitrile.

    • Add a 5-fold molar excess of the fluorescent labeling reagent (e.g., 4-(bromomethyl)-7-methoxycoumarin).

    • Add a catalyst, such as a crown ether and potassium carbonate, to facilitate the reaction.

  • Reaction: Seal the reaction vial and heat at 60-80°C for 30-60 minutes.

  • Sample Preparation for HPLC: After cooling to room temperature, centrifuge the reaction mixture. Transfer the supernatant to a new vial for HPLC analysis.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start This compound Sample weigh Weigh 1-5 mg start->weigh dissolve Add Anhydrous Methanol weigh->dissolve react React at Room Temp. dissolve->react add_hexane Add Hexane & Water react->add_hexane vortex Vortex & Centrifuge add_hexane->vortex collect Collect Hexane Layer vortex->collect dry Dry with Na₂SO₄ collect->dry gcms GC-MS Analysis dry->gcms

Caption: Experimental workflow for FAME derivatization for GC-MS analysis.

HPLC_Workflow cluster_hydrolysis Hydrolysis (Optional) cluster_derivatization Fluorescent Derivatization cluster_prep_for_hplc Sample Preparation cluster_analysis Analysis start This compound hydrolyze Hydrolyze to Heneicosanoic Acid start->hydrolyze dry1 Dry hydrolyze->dry1 dissolve Dissolve in Acetone/Acetonitrile dry1->dissolve add_reagent Add Fluorescent Reagent & Catalyst dissolve->add_reagent react Heat at 60-80°C add_reagent->react cool Cool to Room Temp. react->cool centrifuge Centrifuge cool->centrifuge collect Collect Supernatant centrifuge->collect hplc HPLC Analysis collect->hplc

Caption: Workflow for fluorescent derivatization for HPLC analysis.

References

A Comparative Guide to the Reaction Products of Heneicosanoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise synthesis and characterization of lipid derivatives are paramount. This guide provides a comparative analysis of the synthesis of amides and esters from heneicosanoyl chloride, offering detailed experimental protocols, quantitative data, and a comparison with alternative synthetic routes. The information presented is intended to aid in the selection of optimal synthetic strategies for the creation of novel lipid-based compounds.

This compound (C21H41ClO), as a long-chain fatty acyl chloride, is a reactive intermediate used to synthesize a variety of lipid derivatives. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon, leading to the formation of amides and esters. This guide explores these key reactions and compares them with alternative methods starting from heneicosanoic acid.

Comparison of Synthetic Routes for Heneicosanoyl Amides

The synthesis of amides from this compound is a robust and high-yielding method. It involves the reaction of the acyl chloride with a primary or secondary amine. An alternative approach is the direct amidation of heneicosanoic acid using a coupling agent.

ParameterThis compound RouteDirect Amidation of Heneicosanoic Acid
Reactants This compound, Primary/Secondary Amine, Base (e.g., Triethylamine)Heneicosanoic acid, Primary/Secondary Amine, Coupling Agent (e.g., HATU, DCC)
Typical Solvent Dichloromethane, Chloroform, TolueneDichloromethane, Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperatureRoom temperature to 60 °C
Reaction Time 1 - 4 hours2 - 24 hours
Typical Yield > 90%60 - 95%
Byproducts Triethylammonium chloride (salt)Varies with coupling agent (e.g., DCU for DCC, salts for HATU)
Advantages High reactivity, high yield, short reaction time.Milder conditions for sensitive substrates, avoids use of thionyl chloride.
Disadvantages This compound is moisture-sensitive and corrosive.Coupling agents can be expensive, byproduct removal can be challenging.

Comparison of Synthetic Routes for Heneicosanoyl Esters

The synthesis of esters from this compound is a straightforward and efficient process involving reaction with an alcohol. Alternative methods include the direct esterification of heneicosanoic acid, which can be catalyzed by acids, coupling agents, or enzymes.

ParameterThis compound RouteDirect Esterification of Heneicosanoic Acid
Reactants This compound, Primary/Secondary Alcohol, Base (e.g., Pyridine)Heneicosanoic acid, Alcohol, Catalyst (e.g., Sulfuric acid, DMAP, Boric Acid, Lipase)
Typical Solvent Dichloromethane, Toluene, Hexane (B92381)Toluene, Hexane (for azeotropic removal of water), or solvent-free
Reaction Temperature Room temperature60 - 150 °C (acid catalysis), Room temperature to 65 °C (enzymatic)
Reaction Time 1 - 3 hours2 - 24 hours (acid catalysis), 18 - 72 hours (enzymatic)
Typical Yield > 95%80 - 98% (acid/coupling agent), 50 - 100% (enzymatic)
Byproducts Pyridinium chloride (salt)Water
Advantages High yield, fast reaction, irreversible.Atom economical (water is the only byproduct), greener alternatives (enzymatic).
Disadvantages This compound is moisture-sensitive.Reversible reaction may require removal of water, higher temperatures for acid catalysis.

Experimental Protocols

The following are representative experimental protocols. Note: this compound is expected to have similar reactivity to other long-chain acyl chlorides like stearoyl chloride. The following protocols are adapted from literature procedures for these analogous compounds and should be optimized for this compound.

Synthesis of N-Octylheneicosanamide from this compound

This protocol is adapted from the synthesis of N-octadecyl-octadecanamide.[1][2]

  • Materials: this compound, octylamine (B49996), triethylamine (B128534), dichloromethane, hexane, methanol (B129727).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve octylamine (1.0 equivalent) in dichloromethane.

    • In a separate flask, dissolve this compound (1.0 equivalent) in dichloromethane.

    • Slowly add the this compound solution to the stirred octylamine solution at 0 °C.

    • Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add hexane to precipitate the product.

    • Collect the precipitate by filtration and wash with methanol to remove impurities.

    • Dry the solid product under vacuum to yield N-octylheneicosanamide.

Synthesis of Ethyl Heneicosanoate from this compound

This protocol is based on the general reactivity of acyl chlorides with alcohols.

  • Materials: this compound, absolute ethanol (B145695), pyridine (B92270), dichloromethane.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in dry dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of absolute ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in dry dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl heneicosanoate.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Alternative Synthesis: Direct Amidation of Heneicosanoic Acid using HATU

This protocol is a general procedure for HATU-mediated amide coupling.[3][4]

  • Materials: Heneicosanoic acid, an amine (e.g., morpholine), HATU, N,N-diisopropylethylamine (DIPEA), DMF.

  • Procedure:

    • To a solution of heneicosanoic acid (1.0 equivalent) in DMF, add the amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 10% LiCl solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography.

Alternative Synthesis: Lipase-Catalyzed Esterification of Heneicosanoic Acid

This protocol is adapted from the enzymatic synthesis of ethyl oleate (B1233923).[5][6][7]

  • Materials: Heneicosanoic acid, ethanol, immobilized lipase (B570770) (e.g., from Candida antarctica), n-hexane, molecular sieves.

  • Procedure:

    • In a screw-capped vial, combine heneicosanoic acid (e.g., 100 mM), ethanol (e.g., 500 mM), and immobilized lipase in n-hexane.

    • Add molecular sieves to remove the water formed during the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 45-55 °C) with shaking for 24-48 hours.

    • Monitor the conversion to the ester by gas chromatography (GC) or TLC.

    • After the reaction, remove the immobilized lipase by filtration.

    • Evaporate the solvent to obtain the crude ethyl heneicosanoate.

    • Purify the product by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Amide_Synthesis cluster_0 This compound Route cluster_1 Direct Amidation Route Heneicosanoyl_chloride Heneicosanoyl Chloride Amidation Amidation Heneicosanoyl_chloride->Amidation Amine Primary or Secondary Amine Amine->Amidation Base Base (e.g., Et3N) Base->Amidation Heneicosanoyl_Amide Heneicosanoyl Amide Amidation->Heneicosanoyl_Amide Heneicosanoic_acid Heneicosanoic Acid Direct_Amidation Direct Amidation Heneicosanoic_acid->Direct_Amidation Amine2 Primary or Secondary Amine Amine2->Direct_Amidation Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Direct_Amidation Heneicosanoyl_Amide2 Heneicosanoyl Amide Direct_Amidation->Heneicosanoyl_Amide2

Caption: Synthetic pathways for Heneicosanoyl Amide.

Ester_Synthesis cluster_0 This compound Route cluster_1 Direct Esterification Route Heneicosanoyl_chloride Heneicosanoyl Chloride Esterification Esterification Heneicosanoyl_chloride->Esterification Alcohol Alcohol Alcohol->Esterification Base Base (e.g., Pyridine) Base->Esterification Heneicosanoyl_Ester Heneicosanoyl Ester Esterification->Heneicosanoyl_Ester Heneicosanoic_acid Heneicosanoic Acid Direct_Esterification Direct Esterification Heneicosanoic_acid->Direct_Esterification Alcohol2 Alcohol Alcohol2->Direct_Esterification Catalyst Catalyst (Acid, Enzyme, etc.) Catalyst->Direct_Esterification Heneicosanoyl_Ester2 Heneicosanoyl Ester Direct_Esterification->Heneicosanoyl_Ester2

Caption: Synthetic pathways for Heneicosanoyl Ester.

References

A Comparative Guide to the Cross-Reactivity of Heneicosanoyl Chloride with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Heneicosanoyl chloride, a long-chain fatty acyl chloride, with key functional groups encountered in organic synthesis and drug development: amines, alcohols, and thiols. Due to a lack of specific quantitative kinetic data for this compound in publicly available literature, this comparison is based on the well-established and predictable reactivity of acyl chlorides as a class. The principles outlined are directly applicable to this compound and other long-chain acyl chlorides.

Introduction to Reactivity

This compound (C₂₀H₄₁COCl) is a derivative of heneicosanoic acid. Like other acyl chlorides, it is a highly reactive electrophile.[1][2] The carbon atom of the carbonyl group is bonded to two strongly electronegative atoms (oxygen and chlorine), which polarize the carbon, making it highly susceptible to nucleophilic attack.[1] Reactions with this compound typically proceed via a nucleophilic addition-elimination mechanism, resulting in the substitution of the chlorine atom.[2] These reactions are generally vigorous and often exothermic.

Comparative Reactivity and Data

The primary functional groups of interest for acylation reactions are amines, alcohols, and thiols, which are prevalent in peptides, proteins, and various small-molecule drugs. The general order of nucleophilicity, and thus reactivity towards acyl chlorides, is:

Primary Amine > Secondary Amine > Alcohol ≈ Thiol

Tertiary amines also react but lead to the formation of quaternary ammonium (B1175870) salts.[3] The tables below summarize the expected outcomes and general conditions for these reactions.

Table 1: Product Comparison of this compound Acylation

Functional GroupNucleophile ExampleProduct ClassGeneral Product Structure
Primary AmineR'-NH₂N-substituted AmideC₂₀H₄₁CONH-R'
Secondary AmineR'₂NHN,N-disubstituted AmideC₂₀H₄₁CONR'₂
AlcoholR'-OHEsterC₂₀H₄₁COO-R'
ThiolR'-SHThioesterC₂₀H₄₁COS-R'

Table 2: Comparison of Reaction Conditions and Byproducts

Functional GroupRelative ReactivityTypical ConditionsKey ByproductNotes
Amines Very HighRoom temperature, often in an inert solvent. A base (e.g., pyridine (B92270), triethylamine (B128534), or excess amine) is used to neutralize HCl.[4]R'NH₃⁺Cl⁻ or R'₂NH₂⁺Cl⁻Reactions are typically rapid and can be violent with concentrated reagents.[4] The amine starting material is basic enough to react with the HCl produced.[4]
Alcohols HighRoom temperature or gentle heating may be required, often with a base like pyridine to catalyze the reaction and neutralize HCl.[5]HCl (neutralized by base)The reaction is vigorous.[5] Phenols are less reactive than aliphatic alcohols and may require heating.
Thiols HighConditions are similar to alcohols, often requiring a base to deprotonate the thiol to the more nucleophilic thiolate.[6]HCl (neutralized by base)Thiols are generally more acidic than alcohols, and thiolates are excellent nucleophiles.[6]

Experimental Protocols

The following are generalized protocols for acylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of an N-Alkyl Heneicosanamide (Amidation)

Objective: To synthesize an amide by reacting a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., R-NH₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • Pyridine or triethylamine (base)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise with stirring over 15-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of an Alkyl Heneicosanoate (Esterification)

Objective: To synthesize an ester by reacting an alcohol with this compound.

Materials:

  • This compound

  • Alcohol (e.g., R-OH)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Pyridine or triethylamine (base)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting ester by column chromatography on silica gel.

Visualizing Mechanisms and Workflows

Reaction Mechanism

The reaction of this compound with nucleophiles proceeds through a well-established nucleophilic addition-elimination mechanism.

Caption: Nucleophilic addition-elimination mechanism for acylation.

Experimental Workflow

The general workflow for performing and analyzing an acylation reaction with this compound is depicted below.

G Setup Reaction Setup (Inert Atmosphere, 0 °C) Addition Slow Addition of This compound Setup->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Wash with acid, base, brine) Reaction->Workup Dry Dry & Concentrate Workup->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Analysis Characterization (NMR, IR, MS) Purify->Analysis

Caption: General experimental workflow for acylation reactions.

Logical Reactivity Comparison

This diagram illustrates the logical flow of the reaction and the factors influencing the cross-reactivity with different functional groups.

G AcylChloride This compound (Electrophile) Nucleophile Nucleophile AcylChloride->Nucleophile Amine Amine (Primary/Secondary) Nucleophile->Amine High Reactivity Alcohol Alcohol/Thiol Nucleophile->Alcohol Moderate-High Reactivity Base Base Required? (e.g., Pyridine) Amine->Base Yes (as HCl scavenger) Alcohol->Base Yes (scavenger/catalyst) Amide Amide Product Base->Amide Ester Ester/Thioester Product Base->Ester

Caption: Logical comparison of this compound reactivity.

References

A Comparative Guide to Isotopic Labeling of Heneicosanoyl Chloride for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling strategies for heneicosanoyl chloride, a C21:0 very-long-chain fatty acyl chloride, for use in metabolic tracer studies. While specific experimental data for this compound is limited, this document extrapolates from established methods for other long-chain and very-long-chain fatty acids to provide a practical guide for researchers. The principles and protocols described herein are broadly applicable to the study of fatty acid metabolism.

Introduction

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. This compound, once isotopically labeled, can be converted to heneicosanoic acid or other derivatives to serve as a tracer for studying the metabolism of very-long-chain fatty acids (VLCFAs), which are implicated in various physiological and pathological processes.

Comparison of Isotopic Labeling Strategies

The two primary stable isotopes used for labeling fatty acids are deuterium (²H) and carbon-13 (¹³C). The choice between these depends on the specific research question, available analytical instrumentation, and the desired metabolic information.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Typical Labeling Position C-H bonds on the acyl chainCarbon backbone (e.g., carboxyl carbon, specific chain positions, or uniformly labeled)
Detection Method Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Applications Tracing fatty acid uptake, incorporation into complex lipids, and oxidation pathways.[1][2]Quantifying metabolic fluxes, determining contributions to acetyl-CoA pools, and elucidating specific catabolic and anabolic pathways.[3][4]
Advantages - High levels of isotopic enrichment are achievable.- Relatively lower cost of starting materials (e.g., D₂O).- The ¹³C label is less prone to exchange than ²H in some biological contexts.- Provides more detailed information on the fate of the carbon skeleton.[3]
Disadvantages - Potential for kinetic isotope effects, which may alter metabolic rates.- The C-²H bond is weaker than the C-¹H bond, which can lead to in-source fragmentation during MS analysis.- Synthesis of position-specific ¹³C-labeled compounds can be complex and expensive.[5]
Typical Isotopic Purity >98%>99%
Estimated Reaction Yields 65-95% (dependent on the specific reaction)80-95% (dependent on the specific reaction)

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled tracers. Below are representative protocols for the synthesis of deuterium and carbon-13 labeled heneicosanoic acid, which can then be converted to this compound.

Protocol 1: Synthesis of Deuterium-Labeled Heneicosanoic Acid

This protocol is adapted from general methods for deuterating long-chain fatty acids.

Principle: Catalytic hydrogen-deuterium exchange on the fatty acid chain.

Materials:

  • Heneicosanoic acid

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for conversion to acyl chloride.

Procedure:

  • Deuteration of Heneicosanoic Acid:

    • In a high-pressure reaction vessel, dissolve heneicosanoic acid in the anhydrous solvent.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with deuterium gas (D₂) and heat the mixture. The reaction time and temperature will need to be optimized, but typically ranges from 24 to 72 hours at 100-150°C.

    • After cooling, filter the catalyst and evaporate the solvent to obtain deuterated heneicosanoic acid.

    • Purify the product using recrystallization or column chromatography.

    • Confirm the isotopic enrichment and purity using Mass Spectrometry and NMR.

  • Conversion to this compound:

    • Dissolve the deuterated heneicosanoic acid in an anhydrous solvent (e.g., dichloromethane).

    • Slowly add thionyl chloride or oxalyl chloride at room temperature under an inert atmosphere.

    • Stir the reaction mixture for 2-4 hours.

    • Remove the solvent and excess reagent under vacuum to yield the deuterated this compound.

Protocol 2: Synthesis of [1-¹³C]-Heneicosanoic Acid

This protocol is adapted from methods for introducing a ¹³C label at the carboxyl position.

Principle: Grignard reaction with ¹³C-labeled carbon dioxide.

Materials:

  • 1-Bromoeicosane (B1265406)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • ¹³C-labeled carbon dioxide (¹³CO₂) gas

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

Procedure:

  • Synthesis of [1-¹³C]-Heneicosanoic Acid:

    • Prepare the Grignard reagent by reacting 1-bromoeicosane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Bubble ¹³CO₂ gas through the Grignard reagent solution. The ¹³CO₂ will be incorporated as the carboxyl group.

    • Quench the reaction by adding aqueous HCl to protonate the carboxylate.

    • Extract the [1-¹³C]-heneicosanoic acid with an organic solvent.

    • Wash, dry, and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography.

    • Confirm the structure and isotopic enrichment by Mass Spectrometry and NMR.

  • Conversion to [1-¹³C]-Heneicosanoyl Chloride:

    • Follow the same procedure as described in Protocol 1, Step 2.

Alternative Tracers for Very-Long-Chain Fatty Acid Metabolism

While directly labeled this compound is a targeted tracer, other molecules can also be used to study VLCFA metabolism.

Tracer AlternativePrinciple of UseAdvantagesDisadvantages
¹³C-Glucose Cells synthesize fatty acids de novo from acetyl-CoA derived from glucose. By providing ¹³C-glucose, all newly synthesized fatty acids, including VLCFAs, will be labeled.[6]Provides a global view of de novo lipogenesis.[7]Does not specifically trace the fate of exogenously supplied VLCFAs. The label is diluted in the large acetyl-CoA pool.
¹³C-Acetate Acetate (B1210297) is a direct precursor for acetyl-CoA and can be used to trace fatty acid synthesis and elongation.Can provide a more direct measure of fatty acid synthesis than glucose.The contribution of acetate to the total acetyl-CoA pool can vary between cell types and conditions.
Fluorescently Labeled Fatty Acid Analogs A fluorescent tag is attached to the fatty acid, allowing for visualization of its uptake and distribution using imaging techniques.[8]Enables real-time imaging in living cells and tissues.The fluorescent tag can alter the metabolism of the fatty acid. Potential for steric hindrance.

Visualizations

Workflow for Synthesis and Application of Labeled this compound

G cluster_synthesis Synthesis cluster_application Tracer Study Heneicosanoic Acid Heneicosanoic Acid Isotopic Labeling Isotopic Labeling Heneicosanoic Acid->Isotopic Labeling ²H or ¹³C Labeled Heneicosanoic Acid Labeled Heneicosanoic Acid Isotopic Labeling->Labeled Heneicosanoic Acid Conversion to Acyl Chloride Conversion to Acyl Chloride Labeled Heneicosanoic Acid->Conversion to Acyl Chloride SOCl₂ or (COCl)₂ Labeled this compound Labeled this compound Conversion to Acyl Chloride->Labeled this compound Administration Administration Labeled this compound->Administration In vitro or in vivo Labeled this compound->Administration Metabolic Fate Analysis Metabolic Fate Analysis Administration->Metabolic Fate Analysis Detection Detection Metabolic Fate Analysis->Detection MS or NMR

Caption: Synthesis and application workflow for labeled this compound.

Signaling Pathway for VLCFA Metabolism

G Labeled Heneicosanoyl-CoA Labeled Heneicosanoyl-CoA Peroxisomal β-oxidation Peroxisomal β-oxidation Labeled Heneicosanoyl-CoA->Peroxisomal β-oxidation Elongation Elongation Labeled Heneicosanoyl-CoA->Elongation Incorporation into Lipids Incorporation into Lipids Labeled Heneicosanoyl-CoA->Incorporation into Lipids Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Peroxisomal β-oxidation->Chain-shortened Acyl-CoAs Mitochondrial β-oxidation Mitochondrial β-oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-oxidation->Acetyl-CoA Longer-chain FAs Longer-chain FAs Elongation->Longer-chain FAs Complex Lipids Complex Lipids Incorporation into Lipids->Complex Lipids Chain-shortened Acyl-CoAs->Mitochondrial β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic fate of labeled Heneicosanoyl-CoA.

References

Safety Operating Guide

Navigating the Safe Disposal of Heneicosanoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Heneicosanoyl chloride is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.

Essential Safety and Chemical Profile

This compound is a long-chain acyl chloride that is highly reactive, particularly with water.[1] It is corrosive and can cause severe skin burns and eye damage.[2] Due to its reactivity, it requires careful handling under inert and anhydrous conditions to prevent exposure to moisture.[1]

Quantitative Data Summary:

PropertyValueSource/Analogy
Molecular Formula C₂₁H₄₁ClO[1]
Molecular Weight 345.0 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Reactivity Reacts with water to form heneicosanoic acid and hydrochloric acid.[1] Incompatible with alcohols, oxidizing agents, and strong bases.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protected from moisture.[3]

Detailed Disposal Protocol

The primary method for the disposal of this compound involves a careful and controlled neutralization process. This procedure is based on the chemical's reactivity with a suitable nucleophile to form less hazardous compounds.

Experimental Protocol: Neutralization and Disposal

Objective: To safely neutralize this compound for disposal in accordance with local, regional, and national regulations.

Materials:

  • This compound waste

  • A suitable, non-reactive solvent (e.g., an ether such as THF or a hydrocarbon such as hexane)

  • A dilute solution of a weak base (e.g., sodium bicarbonate) or a protic solvent like a long-chain alcohol (e.g., isopropanol (B130326) or butanol)

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.

  • A fume hood

  • A large beaker or flask for the reaction

  • A stirring apparatus

  • pH paper or a pH meter

  • Containers for neutralized waste

Procedure:

  • Preparation: All work must be conducted in a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[3] Don appropriate PPE.

  • Dilution: Slowly add the this compound waste to a stirring, suitable solvent in a large reaction vessel. The dilution helps to control the reaction rate and dissipate heat.

  • Neutralization: While stirring vigorously, slowly add the neutralizing agent (e.g., dilute sodium bicarbonate solution or a long-chain alcohol) to the diluted this compound solution. This is an exothermic reaction; add the neutralizer dropwise to control the temperature.

  • Monitoring: Monitor the reaction closely. If using a basic solution, test the pH of the aqueous layer periodically until it is neutral (pH 6-8).

  • Separation and Collection: Once the reaction is complete and the mixture has cooled to room temperature, separate the layers if applicable.

  • Final Disposal: The neutralized organic and aqueous waste should be collected in separate, properly labeled hazardous waste containers. Dispose of the waste through your institution's hazardous waste management program, adhering to all local, regional, and national regulations.[2] Do not pour any of the waste down the drain.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow A 1. Preparation - Work in Fume Hood - Wear Full PPE B 2. Dilution - Slowly add this compound to a suitable solvent A->B C 3. Neutralization - Add neutralizing agent dropwise - Control temperature B->C D 4. Monitoring - Stir reaction mixture - Check pH if applicable C->D E 5. Waste Collection - Separate layers if necessary - Collect in labeled containers D->E F 6. Final Disposal - Contact Hazardous Waste Management - Follow all regulations E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Heneicosanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Heneicosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (C₂₁H₄₁ClO). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance. This compound, a long-chain acyl chloride, is a reactive and corrosive compound requiring careful management.[1]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance due to its reactivity, particularly with water, and its corrosive nature.[1][2] Contact can cause severe skin burns, eye damage, and respiratory irritation.[2][3]

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC₂₁H₄₁ClO[1]
AppearanceColorless to pale yellow liquid[1]
OdorPungent[1]
ReactivityReacts violently with water, forming heneicosanoic acid and hydrochloric acid.[1][4] Moisture sensitive.[5][1][4][5]
NFPA Rating (for a similar compound)Flammability: 1, Toxicity: 1, Body Contact: 3, Reactivity: 1[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause severe eye damage.[2][6]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact which can lead to chemical burns.[2][6]
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental spills and splashes.[2][6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Prevents inhalation of corrosive and irritating vapors.[2][5]

Operational and Handling Protocol

All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Have all necessary equipment, including quenching solutions and spill kits, readily available.

  • Personal Protective Equipment: Don the required PPE as specified in the table above.

  • Dispensing: Use only glass or corrosion-resistant equipment for transferring the chemical. Slowly dispense the required amount, avoiding splashing.

  • Reaction Setup: If used in a reaction, add the this compound to the reaction vessel slowly and in a controlled manner, especially when adding to protic solvents or reagents.

  • Post-Handling: Tightly seal the container immediately after use.[6] Decontaminate any surfaces that may have come into contact with the chemical.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as water, strong oxidizing agents, and strong bases.[5][8] The storage area should be designated for corrosive materials.[7]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Prepare Work Area (Clean & Uncluttered) don_ppe Don Appropriate PPE prep_area->don_ppe dispense Dispense Chemical (Slowly & Carefully) don_ppe->dispense react Add to Reaction (Controlled Manner) dispense->react seal Seal Container Tightly react->seal decontaminate Decontaminate Surfaces seal->decontaminate store Store Properly decontaminate->store

Caption: This diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Improper disposal of this compound can lead to severe environmental and safety hazards.[2] The primary method for safe disposal is controlled hydrolysis to convert it into the less reactive heneicosanoic acid.[2]

Step-by-Step Disposal Protocol:

This protocol is intended for small quantities of residual this compound.

  • Prepare Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of a weak base like sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction.[2]

  • Slow Addition: While stirring, slowly and cautiously add the this compound dropwise to the cold neutralizing solution. Caution: The reaction is vigorous and produces hydrochloric acid, which will be neutralized by the base, evolving CO₂ gas.

  • Ensure Complete Reaction: After the addition is complete, continue stirring the solution in the ice bath for at least one hour to ensure the reaction has gone to completion.[2]

  • pH Verification: Test the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic. If the solution remains acidic, add more basic solution until a neutral pH is achieved.[2]

  • Waste Collection: The resulting neutralized solution contains the sodium salt of heneicosanoic acid and sodium chloride. This solution must be collected in a clearly labeled hazardous waste container.[2]

  • Final Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not pour down the drain. [2]

Emergency Procedures

  • Spill: In case of a spill, evacuate the area. Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. Do not use combustible materials.[2][6]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Logical Relationship for Disposal

G Disposal Logic for this compound cluster_disposal Disposal Protocol prep_sol Prepare Cold 5-10% Sodium Bicarbonate Solution add_chloride Slowly Add this compound prep_sol->add_chloride stir Stir for 1 Hour add_chloride->stir check_ph Check pH (Neutral/Slightly Basic) stir->check_ph collect_waste Collect as Hazardous Waste check_ph->collect_waste dispose_reg Dispose per Regulations collect_waste->dispose_reg

Caption: This diagram illustrates the step-by-step logic for the safe neutralization and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.